PROTAC CDK9 degrader-2
Description
Properties
Molecular Formula |
C39H36N6O10 |
|---|---|
Molecular Weight |
748.7 g/mol |
IUPAC Name |
8-[4-[(5,7-dihydroxy-4-oxo-2-phenylchromen-8-yl)oxymethyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]octanamide |
InChI |
InChI=1S/C39H36N6O10/c46-27-18-29(48)35(36-34(27)28(47)19-30(55-36)22-10-5-4-6-11-22)54-21-23-20-44(43-42-23)17-8-3-1-2-7-14-31(49)40-25-13-9-12-24-33(25)39(53)45(38(24)52)26-15-16-32(50)41-37(26)51/h4-6,9-13,18-20,26,46,48H,1-3,7-8,14-17,21H2,(H,40,49)(H,41,50,51) |
InChI Key |
MRRHEHIWXXJQQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCCCN4C=C(N=N4)COC5=C(C=C(C6=C5OC(=CC6=O)C7=CC=CC=C7)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to PROTAC CDK9 Degrader-2 (Compound 11c)
This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental evaluation of PROTAC CDK9 degrader-2, also identified as compound 11c. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, medicinal chemistry, and targeted protein degradation.
Core Structure and Properties
This compound is a heterobifunctional molecule designed to induce the selective degradation of Cyclin-Dependent Kinase 9 (CDK9).[1][2] It is composed of three key moieties: a ligand that binds to the target protein (CDK9), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][2]
-
Target Ligand: The natural product Wogonin serves as the CDK9-binding moiety.[1][2] Wogonin is a flavone that has been identified as a potent and selective inhibitor of CDK9.[3][4][5]
-
E3 Ligase Ligand: The molecule utilizes a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, which is a commonly recruited E3 ligase in the development of PROTACs.[1][2]
-
Linker: A linker connects the Wogonin and CRBN ligands, positioning the target protein and the E3 ligase in proximity to facilitate ubiquitination.[2]
The chemical structure of this compound (compound 11c) is presented below.
Chemical Structure of this compound (Compound 11c)
Caption: 2D structure of this compound.
Mechanism of Action
This compound operates via the proteolysis-targeting chimera (PROTAC) mechanism to induce the degradation of CDK9. This process involves the formation of a ternary complex between the PROTAC molecule, the target protein (CDK9), and the E3 ubiquitin ligase (CRBN).[2] The proximity induced by the PROTAC facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of CDK9. The resulting polyubiquitinated CDK9 is then recognized and degraded by the 26S proteasome.[2]
Caption: Mechanism of action of this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound (compound 11c).
Table 1: In Vitro Efficacy
| Parameter | Cell Line | Value | Reference |
| IC50 (72h) | MCF-7 (human breast adenocarcinoma) | 17 µM | [1] |
| IC50 (72h) | L02 (human normal liver cell) | > 100 µM | [1] |
Table 2: Degradation Activity
| Target Protein | Cell Line | Concentration Range | Observation | Reference |
| CDK9 | MCF-7 | 1-30 µM (24h) | Dose-dependent degradation | [1] |
| Mcl-1 | MCF-7 | 1-30 µM (24h) | Dose-dependent degradation | [1] |
Table 3: Selectivity
| Kinase | Observation in MCF-7 cells | Reference |
| CDK2 | No significant degradation observed | [4] |
| CDK4 | No significant degradation observed | [4] |
| CDK5 | No significant degradation observed | [4] |
| CDK7 | No significant degradation observed | [4] |
| CDK8 | No significant degradation observed | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard procedure for assessing the cytotoxic effects of a compound on cell lines.
-
Cell Seeding: Plate MCF-7 or L02 cells in 96-well plates at a density of 1 × 10^5 cells/well in 0.2 mL of complete medium.[6]
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound (e.g., from 0.1 to 100 µM) for 72 hours.[1]
-
MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.[6]
Western Blot for Protein Degradation
This protocol is used to determine the levels of specific proteins in cell lysates.
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 1, 5, 10, 20, 30 µM) for 24 hours.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against CDK9, Mcl-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative protein levels.
Signaling Pathway and Experimental Workflow
CDK9-Mediated Transcriptional Regulation and its Disruption
CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, leading to transcriptional elongation of various genes, including the anti-apoptotic protein Mcl-1.[7][8][9][10] this compound disrupts this pathway by degrading CDK9, thereby inhibiting the transcription of Mcl-1 and inducing apoptosis in cancer cells.
Caption: CDK9 signaling pathway and its disruption.
Experimental Workflow for Characterization
The following diagram illustrates a typical experimental workflow for the characterization of a PROTAC like CDK9 degrader-2.
Caption: Experimental workflow for PROTAC characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Wogonin-based PROTACs against CDK9 and capable of achieving antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wogonin and related natural flavones are inhibitors of CDK9 that induce apoptosis in cancer cells by transcriptional suppression of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective CDK9 inhibition overcomes TRAIL resistance by concomitant suppression of cFlip and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of PROTAC CDK9 Degrader-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of PROTAC CDK9 degrader-2, a targeted protein degrader with significant potential in cancer therapy. This document details the scientific rationale, synthetic chemistry, and key experimental evaluations involved in the development of this compound and other notable CDK9 PROTACs.
Introduction to CDK9 as a Therapeutic Target
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation.[1] It forms the catalytic core of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing and enabling productive gene transcription.[2] In many cancers, there is a dependency on the continuous transcription of short-lived anti-apoptotic proteins (e.g., Mcl-1) and oncogenes (e.g., c-Myc).[3][4] Consequently, inhibiting CDK9 has emerged as a promising therapeutic strategy to selectively induce apoptosis in cancer cells.
Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality that, instead of merely inhibiting a target protein, hijacks the cell's own ubiquitin-proteasome system to induce its degradation.[5] This approach can provide advantages over traditional inhibition, including improved selectivity and a more durable biological response.[6]
Discovery of this compound (Compound 11c)
This compound, also identified as compound 11c , is a wogonin-based PROTAC designed to selectively degrade CDK9.[5][7] Wogonin, a natural flavonoid isolated from Scutellaria baicalensis, is a potent and selective inhibitor of CDK9.[7]
The design of compound 11c involved a structure-activity relationship (SAR) study and molecular docking analysis to identify a suitable position on the wogonin scaffold for linker attachment that would not disrupt its binding to the ATP pocket of CDK9.[5] The final construct of compound 11c consists of three key components:
-
Warhead: Wogonin, which binds to the target protein, CDK9.
-
E3 Ligase Ligand: A thalidomide derivative that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[7]
-
Linker: A chemical linker that connects the warhead and the E3 ligase ligand, optimized for ternary complex formation.
A "click chemistry" approach was utilized to synthesize a series of wogonin-based PROTACs, leading to the identification of compound 11c as a potent and selective CDK9 degrader.[5][7]
Synthesis of this compound (Compound 11c)
The synthesis of this compound (11c) involves a multi-step process. The key steps include the modification of the wogonin scaffold to introduce an attachment point for the linker, synthesis of the linker with appropriate functional groups, and finally, the coupling of the wogonin-linker intermediate with the CRBN E3 ligase ligand. The "click chemistry" (a copper-catalyzed azide-alkyne cycloaddition) provides an efficient method for the final conjugation step.
While the specific, step-by-step synthesis protocol with reagents and conditions is detailed in the primary literature by Bian et al. (2018), the general synthetic strategy is outlined below.
General Synthetic Scheme:
-
Functionalization of Wogonin: Introduction of a propargyl group at the 8-position of the wogonin scaffold to serve as the alkyne for the click chemistry reaction.
-
Synthesis of Linker-E3 Ligase Ligand: Synthesis of a linker containing an azide functional group, which is then coupled to the thalidomide-based CRBN ligand.
-
Click Chemistry Conjugation: The propargylated wogonin is reacted with the azide-functionalized linker-CRBN ligand moiety via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to yield the final PROTAC molecule, compound 11c.
Quantitative Data of CDK9 PROTACs
The following tables summarize the key quantitative data for this compound (11c) and other notable CDK9 degraders.
| Compound Name | Warhead (CDK9 Ligand) | E3 Ligase Ligand | DC50 (Degradation) | IC50 (Proliferation) | Cell Line | Reference |
| This compound (11c) | Wogonin | CRBN | ~10-30 µM | 17 µM | MCF-7 | [7][8] |
| B03 | BAY-1143572 | CRBN | 7.62 nM | Not Reported | MOLM-13 (AML) | [4][9] |
| dCDK9-202 | SNS032 | CRBN | 3.5 nM | 8.5 nM | TC-71 | [10][11] |
| CP-07 | LWT-111 (Flavonoid) | CRBN | 43 nM | 62 nM | 22RV1 | [3][12][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of CDK9 PROTACs.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC compound or vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.[14]
-
Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.[15]
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.[14][15]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC50 value.
Protein Degradation Analysis (Western Blot)
This technique is used to detect and quantify the levels of specific proteins (e.g., CDK9) in cell lysates.
Protocol:
-
Plate cells and treat with different concentrations of the PROTAC for a specified duration (e.g., 6, 12, 24 hours).
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-CDK9) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
Ternary Complex Formation (Co-Immunoprecipitation)
Co-immunoprecipitation (Co-IP) is used to verify the formation of the PROTAC-induced ternary complex (CDK9-PROTAC-E3 Ligase) within the cell.[17]
Protocol:
-
Treat cells with the PROTAC molecule or a vehicle control for a short period (e.g., 2-4 hours).
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysates with protein A/G beads to reduce non-specific binding.
-
Incubate the cell lysates with an antibody against the target protein (e.g., anti-CDK9) or the E3 ligase component (e.g., anti-CRBN) overnight at 4°C.
-
Add protein A/G magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.[18]
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting, probing for the components of the expected ternary complex (e.g., CDK9, CRBN, and other associated proteins like DDB1). An enhanced signal for the co-precipitated protein in the presence of the PROTAC indicates ternary complex formation.[17]
Mandatory Visualizations
CDK9 Signaling Pathway
References
- 1. Analog-sensitive cell line identifies cellular substrates of CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel flavonoid-based CDK9 degraders for prostate cancer treatment via a PROTAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Wogonin-based PROTACs against CDK9 and capable of achieving antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Immunomart [immunomart.com]
- 9. Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Collection - Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PROTAC CDK9 Degrader-2: E3 Ligase Recruitment and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC CDK9 degrader-2, focusing on its mechanism of action involving E3 ligase recruitment, and the downstream cellular consequences. This document delves into the quantitative aspects of CDK9 degradation, detailed experimental protocols for its characterization, and the signaling pathways modulated by this targeted protein degradation approach.
Introduction to PROTAC Technology and CDK9 as a Target
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. It forms the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing and enabling productive gene transcription. Dysregulation of CDK9 activity is implicated in various cancers, making it an attractive therapeutic target.
"this compound," also referred to as compound 11c, is a selective CDK9 degrader. It utilizes the natural product wogonin as the CDK9-binding ligand and recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce CDK9 degradation.
Quantitative Analysis of CDK9 Degradation
The efficacy of a PROTAC is quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific DC50 and Dmax values for "this compound (compound 11c)" are not extensively reported in publicly available literature, its activity has been described. It has an IC50 of 17 μM in MCF-7 cell lines and selectively degrades CDK9 and its downstream target Mcl-1 in a dose-dependent manner in these cells.
For comparison and to provide a broader context of the potential of CDK9 degraders, the following tables summarize the quantitative data for other notable PROTAC CDK9 degraders.
Table 1: Quantitative Degradation Data for Selected PROTAC CDK9 Degraders
| PROTAC Name | Target Ligand | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| dCDK9-202 | SNS032 | CRBN | TC-71 | 3.5 | >99 | |
| PROTAC 2 | Aminopyrazole | CRBN | MiaPaCa2 | 158 ± 6 | ~100 (at 1 µM) | |
| B03 | BAY1143572 | CRBN | Not Specified | 7.62 | Not Specified | |
| PROTAC CDK9 degrader-5 | Not Specified | Not Specified | MV411 | 100 (CDK942), 140 (CDK955) | Not Specified | |
| F3 (dual degrader) | Not Specified | CRBN | PC-3 | 33 | Not Specified |
Table 2: Cellular Activity of Selected PROTAC CDK9 Degraders
| PROTAC Name | Cell Line | IC50 (nM) | Citation |
| This compound (11c) | MCF-7 | 17,000 | |
| dCDK9-202 | TC-71 | 8.5 | |
| F3 (dual degrader) | PC-3 | 120 |
E3 Ligase Recruitment for CDK9 Degradation
The selection of the E3 ligase is a critical aspect of PROTAC design. To date, the vast majority of successful PROTACs, including those targeting CDK9, have utilized either Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligases.
"this compound" recruits the Cereblon (CRBN) E3 ligase. The recruitment of CRBN is mediated by a thalidomide-like ligand incorporated into the PROTAC structure.
While CRBN and VHL are the most commonly used, research is ongoing to expand the repertoire of E3 ligases for targeted protein degradation. This could offer advantages in terms of tissue-specific degradation and overcoming potential resistance mechanisms. Other E3 ligases that have been explored for PROTAC development, although not necessarily for CDK9, include MDM2, cIAP1, DCAF15, RNF114, and KEAP1. Notably, one study identified KEAP1 as the E3 ligase recruited by a piperlongumine-conjugated PROTAC to degrade CDK9.
Signaling Pathways and Experimental Workflows
The degradation of CDK9 has significant downstream consequences on cellular signaling, primarily through the inhibition of transcription of key oncogenes.
CDK9 Signaling Pathway
The following diagram illustrates the central role of CDK9 in transcriptional regulation and how its degradation by a PROTAC impacts downstream signaling.
An In-depth Technical Guide to the Binding Affinity of PROTAC CDK9 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the binding affinity and degradation potency of various molecules identified as PROTAC CDK9 Degrader-2 and related compounds. It includes quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Binding and Degradation Data
The nomenclature "this compound" has been used in association with several distinct chemical entities. The following tables summarize the available quantitative data for these and other closely related CDK9 degraders to facilitate a clear comparison of their binding affinities and degradation efficiencies.
| Compound Name | Structure/Origin | Target(s) | E3 Ligase Recruited | Assay Type | Cell Line | IC50 | DC50 | Dmax | Reference |
| This compound (compound 11c) | Wogonin-based | CDK9 | Cereblon (CRBN) | Cell Proliferation | MCF-7 | 17 µM | - | - | [1][2] |
| CDK9 | CRBN | Biochemical | - | 523 ± 12 nM | - | - | [3] | ||
| PROTAC 2 | Aminopyrazole-based | CDK9 | Cereblon (CRBN) | Degradation | MiaPaCa2 | - | 158 ± 6 nM | >90% (at 1 µM) | [4][5] |
| dCDK9-202 | SNS-032-based | CDK9 | Cereblon (CRBN) | Degradation | TC-71 | - | 3.5 nM | >99% | [6] |
| CDK9 | CRBN | Cell Growth Inhibition | TC-71 | 8.5 nM | - | - | [6][7] | ||
| TB003 | Proprietary | CDK9 | Cereblon (CRBN) | Kinase Inhibition | - | 5 nM | - | - | [8][9] |
| TB008 | Proprietary | CDK9 | Cereblon (CRBN) | Kinase Inhibition | - | 3.5 nM | - | - | [10][8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are essential for the accurate assessment of PROTAC efficacy and mechanism of action.
Western Blotting for CDK9 Degradation
Western blotting is a fundamental technique to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Cells (e.g., MCF-7, HCT116, TC-71, Malme-3M) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum and 1x penicillin-streptomycin at 37°C and 5% CO2.[3]
-
Cells are seeded in multi-well plates and treated with varying concentrations of the PROTAC degrader or vehicle control (e.g., DMSO) for specified time periods (e.g., 6, 12, 24 hours).[3][11]
-
For mechanistic studies, cells can be pre-treated with a proteasome inhibitor (e.g., 10 µM MG132) or a competitive E3 ligase ligand (e.g., thalidomide) to confirm that degradation is proteasome- and E3 ligase-dependent.[1][6]
-
-
Cell Lysis and Protein Quantification:
-
Following treatment, cells are washed with PBS and lysed on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[3]
-
The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.[3]
-
The total protein concentration in each lysate is determined using a protein assay, such as the BCA Protein Assay, to ensure equal protein loading for electrophoresis.[3]
-
-
Electrophoresis and Blotting:
-
An equal amount of protein (e.g., 20-40 µg) from each sample is loaded into the wells of a polyacrylamide gel (e.g., 4-15% gradient gel).[3]
-
The proteins are separated by size using SDS-PAGE.
-
The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunodetection:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-CDK9) and a loading control (e.g., anti-GAPDH or anti-tubulin) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The intensity of the bands is quantified using densitometry software (e.g., ImageJ), and the level of the target protein is normalized to the loading control.
-
Cell Viability and Proliferation Assays
These assays are used to determine the cytotoxic or cytostatic effects of the PROTACs.
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay:
-
Cells are seeded in 96-well plates and treated with a serial dilution of the PROTAC degrader for a specified period (e.g., 72 hours).[2]
-
For the MTT assay, MTT reagent is added to the wells and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then dissolved, and the absorbance is measured.
-
For the CellTiter-Glo® assay, the reagent, which measures ATP levels as an indicator of cell viability, is added to the wells, and the luminescence is measured.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
-
Kinase Inhibition Assays (e.g., Adapta™ Universal Kinase Assay)
These assays are employed to measure the direct inhibitory effect of the PROTAC on the kinase activity of its target.
-
Principle: The Adapta™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassay that measures the amount of ADP produced during a kinase reaction.
-
Procedure:
-
The kinase reaction is set up with the CDK9/Cyclin T1 complex, a substrate peptide, and ATP, in the presence of various concentrations of the test compound (e.g., TB003, TB008).[10]
-
The reaction is incubated to allow for phosphorylation of the substrate.
-
A detection solution containing a europium-labeled anti-ADP antibody, an Alexa Fluor® 647-labeled ADP tracer, and EDTA (to stop the kinase reaction) is added.[10]
-
The amount of ADP produced is inversely proportional to the TR-FRET signal. The IC50 value is determined by plotting the TR-FRET signal against the compound concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by CDK9 degradation and the general experimental workflows for characterizing a PROTAC CDK9 degrader.
Caption: Mechanism of action for a PROTAC CDK9 degrader.
Caption: General experimental workflow for PROTAC CDK9 degrader characterization.
References
- 1. Discovery of Wogonin-based PROTACs against CDK9 and capable of achieving antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medkoo.com [medkoo.com]
- 8. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cellular Uptake and Distribution of PROTAC CDK9 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. PROTAC CDK9 degrader-2 is a novel heterobifunctional molecule designed to selectively target Cyclin-Dependent Kinase 9 (CDK9) for degradation.[1][2][3] CDK9 is a key transcriptional regulator whose dysregulation is implicated in various malignancies, making it a compelling target for anti-cancer therapies.[4][5][6][7][8] This degrader is composed of a ligand for CDK9, the natural product Wogonin, connected via a linker to a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] The induced proximity between CDK9 and CRBN facilitates the ubiquitination of CDK9, marking it for subsequent degradation by the proteasome.[9][10][11]
Understanding the cellular uptake and subcellular distribution of this compound is paramount for optimizing its therapeutic efficacy. This technical guide provides a comprehensive overview of the methodologies used to assess these critical parameters and presents a framework for interpreting the resulting data. While specific quantitative data for this compound is not yet publicly available, this guide offers illustrative data based on the known properties of similar PROTAC molecules.
Core Concepts in PROTAC Cellular Dynamics
The journey of a PROTAC from the extracellular space to its intracellular target is a multi-step process that significantly influences its potency and efficacy. Key stages include:
-
Cellular Uptake: The ability of the PROTAC to cross the cell membrane and accumulate intracellularly. Due to their larger size compared to traditional small molecules, PROTACs often face challenges with cell permeability.[12][13]
-
Subcellular Distribution: Once inside the cell, the PROTAC must navigate to the subcellular compartment(s) where both the target protein (CDK9) and the recruited E3 ligase (CRBN) reside. The efficacy of degradation is highly dependent on the spatial and temporal co-localization of all three components of the ternary complex (PROTAC, CDK9, and CRBN).[14][15]
-
Target Engagement and Ternary Complex Formation: The PROTAC must bind to both CDK9 and CRBN to form a productive ternary complex, which is the prerequisite for ubiquitination.[9]
Quantitative Analysis of Cellular Uptake and Distribution
Precise quantification of intracellular PROTAC concentration and its distribution is crucial for establishing structure-activity relationships and for pharmacokinetic/pharmacodynamic (PK/PD) modeling. The following tables present illustrative quantitative data for this compound, based on typical values observed for similar CRBN-recruiting PROTACs.
Table 1: Illustrative Cellular Uptake of this compound in MCF-7 Cells
| Time (hours) | Concentration (µM) | Intracellular Concentration (µM) | Uptake Ratio (Intracellular/Extracellular) |
| 1 | 1 | 0.25 | 0.25 |
| 4 | 1 | 0.85 | 0.85 |
| 12 | 1 | 1.50 | 1.50 |
| 24 | 1 | 1.45 | 1.45 |
| 1 | 10 | 2.80 | 0.28 |
| 4 | 10 | 9.50 | 0.95 |
| 12 | 10 | 16.20 | 1.62 |
| 24 | 10 | 15.80 | 1.58 |
Table 2: Illustrative Subcellular Distribution of this compound in MCF-7 Cells (after 12 hours of incubation at 1 µM)
| Cellular Fraction | Percentage of Total Intracellular PROTAC (%) |
| Cytosol | 45% |
| Nucleus | 50% |
| Mitochondria | <5% |
| Microsomes | <1% |
Note: The data presented in these tables are hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the cellular uptake and subcellular distribution of PROTACs.
Cellular Uptake Assay using Liquid Chromatography-Mass Spectrometry (LC-MS)
This method provides a direct and quantitative measurement of the intracellular concentration of a PROTAC.
Protocol:
-
Cell Culture: Plate MCF-7 cells in 6-well plates and grow to 80-90% confluency.
-
PROTAC Treatment: Treat the cells with this compound at the desired concentrations (e.g., 1 µM and 10 µM) for various time points (e.g., 1, 4, 12, 24 hours).
-
Cell Harvesting and Washing:
-
Aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular PROTAC.
-
Harvest the cells by trypsinization and count them using a hemocytometer.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in a known volume of lysis buffer (e.g., RIPA buffer) containing a suitable internal standard.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the cell lysate to precipitate proteins.
-
LC-MS Analysis:
-
Centrifuge the sample to pellet the precipitated protein.
-
Analyze the supernatant containing the PROTAC and internal standard by LC-MS/MS.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the intracellular concentration of the PROTAC by comparing its peak area to that of the internal standard and the standard curve.
-
Calculate the intracellular concentration by dividing the amount of PROTAC by the total cell volume.
-
Subcellular Fractionation
This technique separates different cellular organelles, allowing for the quantification of the PROTAC in each compartment.[16][17][18]
Protocol:
-
Cell Culture and Treatment: Grow and treat MCF-7 cells with this compound as described in the cellular uptake protocol.
-
Cell Harvesting and Homogenization:
-
Harvest and wash the cells as previously described.
-
Resuspend the cell pellet in a hypotonic buffer and allow the cells to swell.
-
Homogenize the cells using a Dounce homogenizer or a similar mechanical disruption method.
-
-
Differential Centrifugation:
-
Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.
-
Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
Microsomal Fraction: Transfer the resulting supernatant to an ultracentrifuge tube and spin at a very high speed (e.g., 100,000 x g) to pellet the microsomes (endoplasmic reticulum and Golgi).
-
Cytosolic Fraction: The final supernatant contains the cytosolic components.
-
-
PROTAC Extraction and Analysis:
-
Lyse each fraction and extract the PROTAC using protein precipitation as described above.
-
Quantify the amount of PROTAC in each fraction using LC-MS/MS.
-
-
Data Analysis:
-
Determine the percentage of the total intracellular PROTAC present in each subcellular fraction.
-
Use western blotting for marker proteins of each fraction (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER) to assess the purity of the fractions.
-
NanoBRET™ Target Engagement Assay
This live-cell assay can be used to indirectly assess the intracellular availability of the PROTAC by measuring its engagement with its target protein, CDK9, or the E3 ligase, CRBN.[12][13][19][20]
Protocol:
-
Cell Line Engineering: Create a stable MCF-7 cell line expressing either CDK9 or CRBN fused to NanoLuc® luciferase.
-
Assay Setup:
-
Plate the engineered cells in a 96-well plate.
-
Add the NanoBRET™ tracer specific for either CDK9 or CRBN.
-
Add varying concentrations of this compound.
-
-
Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer.
-
Data Analysis:
-
The PROTAC will compete with the tracer for binding to the NanoLuc®-fused protein, leading to a decrease in the BRET signal.
-
Calculate the IC50 value, which represents the concentration of the PROTAC required to displace 50% of the tracer. This value is indicative of the PROTAC's ability to engage its target within the cellular environment.
-
Visualizing the PROTAC-Induced Degradation Pathway
The following diagrams illustrate the key pathways and workflows relevant to the action of this compound.
CDK9 Signaling and PROTAC Mechanism of Action
Caption: Mechanism of this compound action.
Experimental Workflow for Cellular Uptake Analysis
Caption: Workflow for quantifying PROTAC cellular uptake.
Logical Flow for Subcellular Distribution Analysis
Caption: Logical flow for determining subcellular distribution.
Conclusion
The cellular uptake and subcellular distribution of this compound are critical determinants of its biological activity. While specific data for this molecule remains to be published, the experimental frameworks and illustrative data presented in this guide provide a robust foundation for researchers in the field of targeted protein degradation. By employing quantitative techniques such as LC-MS-based uptake and fractionation studies, alongside live-cell target engagement assays like NanoBRET™, a comprehensive understanding of the cellular pharmacology of this compound can be achieved. This knowledge is indispensable for the rational design of next-generation degraders with improved therapeutic profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. allgenbio.com [allgenbio.com]
- 4. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unraveling the Engagement of Kinases to CRBN Through a Shared Structural Motif to Optimize PROTACs Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Wogonin-based PROTACs against CDK9 and capable of achieving antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Target protein localization and its impact on PROTAC-mediated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The subcellular distribution of a protein affects its degradation by small molecule degraders (PROTACs) | MRC PPU [ppu.mrc.ac.uk]
- 16. Subcellular fractionation protocol [abcam.com]
- 17. assaygenie.com [assaygenie.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity of PROTAC CDK9 Degrader-2: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of proteins through Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation, is a high-value target in oncology due to its role in the expression of anti-apoptotic proteins and oncogenes like MYC.[1][2][3] PROTAC CDK9 degraders aim to selectively eliminate the CDK9 protein, thereby offering a powerful alternative to traditional small-molecule inhibitors. A critical parameter for the successful clinical translation of any PROTAC is its selectivity – the ability to degrade the intended target protein with minimal impact on other proteins, particularly closely related family members. This technical guide provides a comprehensive overview of the target protein selectivity of PROTAC CDK9 degraders, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.
Data Presentation: Quantitative Analysis of PROTAC CDK9 Degrader Performance
The efficacy and selectivity of PROTAC CDK9 degraders are primarily assessed by their half-maximal degradation concentration (DC50) for CDK9 and the lack of degradation of other proteins, especially other CDK family members. The half-maximal inhibitory concentration (IC50) is also used to quantify the functional consequence of CDK9 degradation on cellular proliferation. Below are tables summarizing the performance of several reported PROTAC CDK9 degraders.
| Degrader | Target | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dCDK9-202 | CDK9 | Cereblon (CRBN) | TC-71 | 3.5 | >99 | [4] |
| B03 | CDK9 | Cereblon (CRBN) | MV4-11 | 7.62 | ~100 | [5] |
| PROTAC 2 | CDK9 | Cereblon (CRBN) | MiaPaCa2 | 158 | Not Reported | [6] |
| F3 | CDK2/CDK9 | Not Specified | PC-3 | 33 (for CDK9) | Not Reported |
Table 1: Degradation Potency of Selected PROTAC CDK9 Degraders. This table highlights the DC50 and Dmax values for several PROTACs targeting CDK9 in different cancer cell lines.
| Degrader | Cell Line | IC50 (nM) | Reference |
| dCDK9-202 | TC-71 | 8.5 | [4] |
| B03 | MV4-11 | Not Reported | [5] |
| PROTAC 11c | MCF7 | 17,000 | [6] |
| F3 | PC-3 | Not Reported |
Table 2: Anti-proliferative Activity of Selected PROTAC CDK9 Degraders. This table presents the IC50 values, indicating the concentration of the degrader required to inhibit cell growth by 50%.
| Degrader | Off-Targets Assessed | Outcome | Reference |
| dCDK9-202 | CDK family proteins | Highly selective for CDK9 degradation. | [4] |
| B03 | CDK1, CDK2, CDK6, CDK7 | No significant degradation observed. | [5] |
| PROTAC (Compound 3) | CDK2, CDK5, IKKβ, Akt, FAK | Selective for CDK9 degradation. | [7] |
Table 3: Selectivity Profile of PROTAC CDK9 Degraders Against Off-Target Kinases. This table summarizes the selectivity of various CDK9 degraders against other kinases, demonstrating their specificity for CDK9.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Western Blotting for Determination of DC50
This protocol is used to determine the concentration of a PROTAC degrader required to reduce the cellular level of the target protein by 50%.
a. Cell Culture and Treatment:
-
Seed cancer cells (e.g., MV4-11, TC-71) in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Prepare a serial dilution of the PROTAC CDK9 degrader in complete cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a DMSO-only control.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the degrader or DMSO.
-
Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
b. Cell Lysis and Protein Quantification:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (containing the soluble proteins) to new tubes.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
c. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer and add 4x Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
d. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CDK9 (e.g., rabbit anti-CDK9) overnight at 4°C with gentle agitation.[8] A loading control antibody (e.g., mouse anti-GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG and anti-mouse IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
e. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the CDK9 band intensity to the corresponding loading control band intensity.
-
Plot the normalized CDK9 levels against the logarithm of the degrader concentration and fit the data to a four-parameter logistic curve to determine the DC50 value.
Quantitative Mass Spectrometry for Proteome-wide Selectivity Profiling
This protocol outlines a Tandem Mass Tag (TMT)-based quantitative proteomics approach to assess the global selectivity of a PROTAC CDK9 degrader.[9]
a. Sample Preparation:
-
Culture cells and treat them with the PROTAC CDK9 degrader at a fixed concentration (e.g., 10x DC50) and a DMSO control in biological triplicates.
-
Lyse the cells, extract proteins, and quantify the protein concentration as described in the Western blotting protocol.
-
Take an equal amount of protein (e.g., 100 µg) from each sample.
b. Protein Digestion and TMT Labeling:
-
Reduce the disulfide bonds in the proteins with dithiothreitol (DTT) and alkylate the cysteines with iodoacetamide.
-
Digest the proteins into peptides overnight using sequencing-grade trypsin.
-
Label the peptides from each sample with a unique TMT isobaric tag according to the manufacturer's protocol.
-
Combine the TMT-labeled peptide samples into a single tube.
c. Peptide Fractionation and LC-MS/MS Analysis:
-
Desalt the combined peptide mixture using a C18 solid-phase extraction cartridge.
-
Fractionate the peptides using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
Analyze each fraction by nano-liquid chromatography coupled to a high-resolution Orbitrap mass spectrometer.
-
The mass spectrometer should be operated in a data-dependent acquisition mode, with MS1 scans for peptide precursor ions and MS2/MS3 scans for fragmentation and reporter ion quantification.[10]
d. Data Analysis:
-
Process the raw mass spectrometry data using a software suite like Proteome Discoverer or MaxQuant.
-
Search the data against a human protein database to identify peptides and proteins.
-
Quantify the relative abundance of proteins across the different conditions based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins that show a significant change in abundance upon treatment with the PROTAC degrader compared to the DMSO control.
-
Generate volcano plots to visualize the proteins that are significantly up- or down-regulated. The on-target degradation of CDK9 should be clearly visible, while the absence of significant changes in other proteins indicates high selectivity.
Conclusion
The selectivity of PROTAC CDK9 degraders is a cornerstone of their therapeutic potential. Through a combination of rigorous quantitative analysis and detailed experimental protocols, researchers can thoroughly characterize the on-target and off-target effects of these novel therapeutic agents. The data presented and the methodologies described in this guide provide a framework for the systematic evaluation of PROTAC CDK9 degrader selectivity, a critical step in the journey from discovery to clinical application. The continued development of highly selective CDK9 degraders holds immense promise for the treatment of various cancers and other diseases driven by transcriptional dysregulation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 10. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
The Rise of PROTAC CDK9 Degraders: A Technical Guide to the Intellectual Property and Core Science
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of Cyclin-Dependent Kinase 9 (CDK9) using Proteolysis Targeting Chimeras (PROTACs) represents a promising new frontier in cancer therapy. CDK9 is a key regulator of transcriptional elongation, and its dysregulation is implicated in various malignancies. Unlike traditional inhibitors, PROTACs mediate the destruction of the entire target protein, offering the potential for a more profound and durable therapeutic effect. This in-depth technical guide explores the intellectual property landscape and the core scientific methodologies underpinning the development of PROTAC CDK9 degraders, with a focus on publicly available information.
Intellectual Property Landscape: Key Patents and Innovations
The intellectual property surrounding PROTAC CDK9 degraders is rapidly evolving. While a comprehensive patent search for a specific, non-publicly defined molecule like "PROTAC CDK9 degrader-2" is challenging, analysis of public documents reveals key players and inventive steps.
A significant patent application in this space is WO2024178067A1 , titled "Chimeric degraders of cyclin-dependent kinase 9 and uses thereof." This application describes novel bifunctional compounds designed to bind to both CDK9 and an E3 ubiquitin ligase, thereby inducing the degradation of CDK9. The core claims of this patent application revolve around the general structure of the PROTACs, encompassing a CDK9 binding moiety, a linker, and an E3 ligase binding moiety.
While a direct and exhaustive list of patents for a molecule ambiguously named "this compound" is not publicly available, research from academic institutions like China Pharmaceutical University has been notable in this field. Their work has led to the development of various CDK9 degraders, including flavonoid-based and wogonin-based PROTACs, which are likely protected by a portfolio of patents.
Core Molecules and Their Quantitative Data
Several distinct PROTAC CDK9 degraders have been described in scientific literature, each with unique characteristics. The following tables summarize the key quantitative data for some of these pioneering molecules.
| Compound | Description | Target | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |
| dCDK9-202 | Highly potent and selective PROTAC CDK9 degrader | CDK9 | Not specified | 3.5 nM | >99% | TC-71 | Ma L, et al. J Med Chem. 2025 |
| Compound 11c | Wogonin-based PROTAC | CDK9 | Pomalidomide (CRBN) | Not specified | Not specified | MCF-7 | Bian J, et al. Bioorg Chem. 2018 |
| Compound | IC50 (Cell Viability) | Cell Line | Reference |
| dCDK9-202 | 8.5 nM | TC-71 | Ma L, et al. J Med Chem. 2025 |
| Compound 11c | 17 μM | MCF-7 | Bian J, et al. Bioorg Chem. 2018 |
Signaling Pathways and Mechanism of Action
PROTAC CDK9 degraders operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The following diagram illustrates the general mechanism of action.
Caption: General mechanism of action for a PROTAC CDK9 degrader.
CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex. By phosphorylating the C-terminal domain of RNA Polymerase II, CDK9 facilitates transcriptional elongation of many genes, including key oncogenes like MYC. Degradation of CDK9 leads to the suppression of this process.
Caption: Simplified signaling pathway of CDK9 in transcriptional regulation.
Experimental Protocols: A Guide to Core Methodologies
The development and characterization of PROTAC CDK9 degraders involve a series of key experiments. The following provides a generalized overview of these essential protocols based on published methodologies.
Synthesis of PROTAC CDK9 Degraders
The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of the CDK9 ligand, the E3 ligase ligand, and the linker, followed by their conjugation.
Caption: Generalized workflow for the synthesis of a PROTAC molecule.
General Protocol:
-
Synthesis of Building Blocks: The CDK9 binding moiety (e.g., a derivative of a known CDK9 inhibitor like wogonin), the E3 ligase ligand (e.g., pomalidomide or a VHL ligand), and a linker of desired length and composition are synthesized separately.
-
Conjugation: The building blocks are covalently linked, often in a stepwise manner. For instance, the CDK9 ligand is first attached to the linker, and the resulting intermediate is then conjugated to the E3 ligase ligand.
-
Purification: The final PROTAC molecule is purified to a high degree using techniques such as High-Performance Liquid Chromatography (HPLC).
-
Characterization: The structure and purity of the final compound are confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vitro Degradation Assays
Western Blotting: This is the most common method to assess the degradation of the target protein.
-
Cell Culture and Treatment: Cancer cell lines (e.g., MCF-7, TC-71) are cultured and then treated with varying concentrations of the PROTAC CDK9 degrader for a specified period (e.g., 24 hours).
-
Cell Lysis: The cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using Sodium Dodecyl-Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for CDK9, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
Detection: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of CDK9 degradation.
Cell Viability Assays
To determine the anti-proliferative effect of the PROTAC CDK9 degraders, cell viability assays are performed.
MTT or CellTiter-Glo® Assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the PROTAC degrader for a set period (e.g., 72 hours).
-
Reagent Addition: MTT reagent or CellTiter-Glo® reagent is added to each well.
-
Signal Measurement: For MTT, the resulting formazan crystals are dissolved, and the absorbance is measured. For CellTiter-Glo®, the luminescence is measured.
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
In Vivo Efficacy Studies
The anti-tumor activity of a PROTAC CDK9 degrader is evaluated in animal models.
Xenograft Mouse Model:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a certain size.
-
Treatment: The mice are then treated with the PROTAC CDK9 degrader (e.g., via intravenous or intraperitoneal injection) or a vehicle control according to a specific dosing schedule.
-
Monitoring: Tumor volume and the body weight of the mice are monitored regularly.
-
Endpoint Analysis: At the end of the study, the tumors are excised and weighed. The extent of tumor growth inhibition is calculated.
This guide provides a foundational understanding of the intellectual property and scientific principles driving the development of PROTAC CDK9 degraders. As this exciting field continues to advance, the methodologies and molecular entities described herein will undoubtedly be refined and expanded upon, paving the way for novel and effective cancer therapies.
Methodological & Application
Application Notes and Protocols for PROTAC CDK9 Degrader-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC CDK9 degrader-2, also identified as compound 11c, is a potent and selective degrader of Cyclin-Dependent Kinase 9 (CDK9) based on Proteolysis Targeting Chimera (PROTAC) technology.[1][2] This molecule utilizes the natural product Wogonin as the CDK9-binding ligand, which is connected via a linker to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] By inducing the proximity of CDK9 to the E3 ligase, this compound triggers the ubiquitination and subsequent proteasomal degradation of CDK9.[1][2]
CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which plays a pivotal role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II. Dysregulation of CDK9 activity is implicated in various cancers, making it a compelling therapeutic target. The degradation of CDK9 offers a novel therapeutic strategy compared to traditional inhibition, as it can eliminate both the enzymatic and scaffolding functions of the protein. Downstream effects of CDK9 degradation include the suppression of key anti-apoptotic proteins like Mcl-1 and the disruption of oncogenic transcription programs, such as those driven by MYC.[1]
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing CDK9 degradation and evaluating its effects on cell viability.
Data Presentation
Table 1: In Vitro Activity of this compound and other CDK9 Degraders
| Compound | Cell Line | Assay Type | Value | Reference |
| This compound (11c) | MCF-7 | Cell Proliferation (IC50) | 17 µM (72h) | [1][2] |
| This compound (11c) | L02 | Cell Proliferation (IC50) | > 100 µM | [1][2] |
| dCDK9-202 | TC-71 | CDK9 Degradation (DC50) | 3.5 nM | [3][4] |
| dCDK9-202 | TC-71 | Cell Growth Inhibition (IC50) | 8.5 nM | [3][4] |
| B03 | MV4-11 | CDK9 Degradation (DC50) | 7.62 nM | [5] |
| THAL-SNS-032 | MOLT4 | Cell Proliferation (IC50) | 50 nM | [6] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the CDK9 signaling pathway and a general experimental workflow for evaluating this compound.
Caption: CDK9 Signaling and PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Evaluation.
Experimental Protocols
Cell Culture and Treatment
This protocol is a general guideline and should be optimized for specific cell lines. The example below uses the MCF-7 breast cancer cell line.
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Cell culture plates (6-well and 96-well)
Procedure:
-
Cell Maintenance: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: For protein analysis (Western Blot), seed 5 x 10^5 cells per well in 6-well plates. For cell viability assays, seed 5,000-10,000 cells per well in 96-well plates. Allow cells to adhere overnight.
-
Preparation of PROTAC Solutions: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). On the day of the experiment, prepare serial dilutions in the complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment:
-
For Degradation Studies: Treat cells with increasing concentrations of this compound (e.g., 1 µM to 30 µM) for a fixed time point (e.g., 24 hours).[1][2]
-
For Time-Course Studies: Treat cells with a fixed concentration of the degrader and harvest at different time points (e.g., 2, 4, 8, 12, 24 hours).
-
For Cell Viability Studies: Treat cells with a range of concentrations for a longer duration (e.g., 72 hours).[1][2]
-
-
Controls: Include a vehicle control (DMSO-treated cells) in all experiments. For degradation experiments, a negative control PROTAC (if available) that does not bind the E3 ligase can be used.
Western Blot Analysis for CDK9 Degradation
This protocol outlines the steps to quantify the degradation of CDK9 and its downstream target Mcl-1.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-CDK9, anti-Mcl-1, and anti-β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of CDK9 and Mcl-1 bands to the loading control (β-actin).
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cells seeded and treated in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed and treat cells with various concentrations of this compound in a 96-well plate as described in Protocol 1. Include wells with medium only as a blank control. Incubate for the desired period (e.g., 72 hours).
-
Addition of MTT: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9]
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[10] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the cell viability against the logarithm of the degrader concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
The provided protocols offer a comprehensive framework for the in vitro characterization of this compound. These methods will enable researchers to reliably assess its ability to induce CDK9 degradation and to quantify its impact on cancer cell viability. Adherence to these detailed procedures will facilitate the generation of robust and reproducible data, which is crucial for the evaluation of this promising therapeutic agent.
References
- 1. OUH - Protocols [ous-research.no]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medkoo.com [medkoo.com]
- 5. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9 (C12F7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 8. Mcl-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC CDK9 Degrader-2 in Triple-Negative Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-Negative Breast Cancer (TNBC) is a particularly aggressive subtype of breast cancer with limited targeted therapeutic options.[1][2][3] A promising strategy involves targeting the transcriptional machinery on which these cancer cells are highly dependent.[4][5] Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator that, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb).[6] This complex phosphorylates RNA Polymerase II, promoting the transcription of anti-apoptotic proteins and oncogenes such as MYC and MCL-1, which are crucial for the survival and proliferation of TNBC cells.[2][6][7]
Proteolysis-targeting chimeras (PROTACs) are novel therapeutic agents that induce the degradation of specific proteins via the ubiquitin-proteasome system.[8][9] A PROTAC CDK9 degrader, herein referred to as PROTAC CDK9 degrader-2, offers a potential therapeutic advantage over traditional inhibitors by eliminating the CDK9 protein, thereby blocking both its kinase-dependent and -independent functions. This document provides an overview of the application of a specific PROTAC CDK9 degrader, compound 29, in TNBC research, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action
This compound is a hetero-bifunctional molecule designed to simultaneously bind to CDK9 and an E3 ubiquitin ligase. This binding facilitates the formation of a ternary complex, leading to the ubiquitination of CDK9 and its subsequent degradation by the proteasome. The degradation of CDK9 leads to the downregulation of its downstream targets, including c-Myc and MCL-1, which in turn inhibits cell proliferation and induces apoptosis in TNBC cells.[1][3]
Signaling Pathway
References
- 1. Discovery of a Potent, selective and orally bioavailable CDK9 degrader for targeting transcription regulation in Triple-Negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the CDK9–cyclin T1 protein–protein interaction as a new approach against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective inhibition of CDK9 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 6. oncotarget.com [oncotarget.com]
- 7. Inhibition of cyclin dependent kinase 9 by dinaciclib suppresses cyclin B1 expression and tumor growth in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteolysis Targeting Chimera (PROTAC) as a promising novel therapeutic modality for the treatment of triple-negative breast cancer (TNBC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC-Mediated Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to induce the degradation of a specific protein of interest (POI).[1][3][4] This unique mechanism of action presents both exciting opportunities and distinct challenges for drug development.
A typical PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5][6][7] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase is a critical first step, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2][][9]
Robust and rigorous experimental design is paramount to successfully developing and characterizing PROTACs. This document provides detailed application notes and protocols for the key experiments required to evaluate PROTAC efficacy, from initial ternary complex formation to final protein degradation and selectivity profiling.
Signaling Pathway of PROTAC-Mediated Degradation
The mechanism of action for PROTACs involves a series of orchestrated molecular events that hijack the cell's ubiquitin-proteasome system. The process begins with the PROTAC molecule simultaneously binding to both the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[2][] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3][10]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Characterization
A systematic and multi-faceted experimental approach is crucial for the successful development and validation of PROTACs. The workflow should encompass a series of assays to confirm each step of the PROTAC's mechanism of action, from target engagement to cellular degradation and selectivity.
Caption: A typical experimental workflow for PROTAC characterization.
Key Experiments and Protocols
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[] Several biophysical and cellular assays can be employed to characterize the formation and stability of this complex.
a) Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic and affinity data for both binary and ternary complex formation.[][11]
Protocol: SPR for Ternary Complex Characterization
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip surface.
-
Binary Interaction (PROTAC-E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD).
-
Binary Interaction (PROTAC-POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine its binding affinity.
-
Ternary Complex Formation: Inject a constant concentration of the POI mixed with varying concentrations of the PROTAC over the immobilized E3 ligase.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants for the ternary complex. A "hook effect," a bell-shaped curve, may be observed, which is characteristic of ternary complex formation.[11][12]
b) NanoBRET™ Ternary Complex Assay
This live-cell assay measures the proximity of the POI and the E3 ligase within the cell, providing a direct readout of ternary complex formation.[2][9]
Protocol: NanoBRET™ Ternary Complex Assay
-
Cell Line Preparation: Use a cell line endogenously expressing the POI tagged with HiBiT. Co-express a HaloTag® fusion of the E3 ligase (e.g., VHL or CRBN).[2]
-
Cell Plating: Plate the cells in a white, 96-well plate.
-
Reagent Addition: Add the HaloTag® NanoBRET™ 618 Ligand and the Nano-Glo® Vivazine™ Substrate to the cells.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the wells.
-
Signal Detection: Measure the donor (NanoLuc®) and acceptor (HaloTag®) signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal). An increase in the ratio indicates ternary complex formation.
| Assay | Principle | Advantages | Considerations |
| SPR | Measures changes in refractive index upon binding to a sensor surface. | Real-time kinetics, label-free.[11] | Requires purified proteins, potential for protein immobilization issues. |
| ITC | Measures heat changes upon binding. | Provides thermodynamic parameters.[11] | Requires large amounts of pure protein. |
| NanoBRET™ | Bioluminescence resonance energy transfer between tagged proteins. | Live-cell assay, reflects cellular context.[9][13] | Requires genetic modification of cells. |
| TR-FRET | Time-resolved fluorescence resonance energy transfer. | Homogeneous assay format, suitable for HTS.[14] | Requires labeled proteins or antibodies. |
Ubiquitination Assays
Confirmation of POI ubiquitination is a critical step to demonstrate that the PROTAC is functioning as intended.[10]
a) In-Cell Ubiquitination Assay (Immunoprecipitation-Western Blot)
This classic method directly detects the ubiquitination of the endogenous POI.[3]
Protocol: In-Cell Ubiquitination Assay
-
Cell Treatment: Treat cells with the PROTAC for a specified time. It is often beneficial to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[15]
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Immunoprecipitate the POI using a specific antibody.
-
Western Blot: Elute the immunoprecipitated proteins and perform a Western blot using an anti-ubiquitin antibody to detect the polyubiquitin chains on the POI.[3]
b) In Vitro Ubiquitination Assay Kits
Commercially available kits provide a streamlined approach to assess PROTAC-mediated ubiquitination in a cell-free system.[16][17]
Protocol: In Vitro Ubiquitination Assay
-
Reaction Setup: In a microplate well, combine the recombinant E1, E2, E3 ligase, the POI, ATP, and biotinylated ubiquitin.
-
PROTAC Addition: Add the PROTAC at various concentrations.
-
Incubation: Incubate the reaction at 37°C to allow for ubiquitination to occur.
-
Detection: Detect the ubiquitinated POI using a method such as AlphaLISA®, where acceptor beads bind to a tag on the POI and donor beads bind to the biotinylated ubiquitin.[17]
| Assay | Principle | Advantages | Considerations |
| IP-Western Blot | Immunoprecipitation of the POI followed by Western blot for ubiquitin. | Detects endogenous ubiquitination.[10] | Can be low-throughput and semi-quantitative. |
| In Vitro Kits | Reconstituted ubiquitination reaction with detection reagents. | High-throughput, quantitative.[16] | May not fully recapitulate the cellular environment. |
| NanoBRET™ Ubiquitination | BRET between a HiBiT-tagged POI and a HaloTag®-ubiquitin. | Live-cell, kinetic measurements.[13] | Requires genetic modification of cells. |
Protein Degradation Assays
The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein.
a) Western Blotting
Western blotting is the most common method for assessing changes in protein levels.[3][18]
Protocol: Western Blot for Protein Degradation
-
Cell Treatment: Treat cells with a dose-response of the PROTAC for a set time period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the POI and a loading control antibody (e.g., GAPDH, β-actin).
-
Detection and Quantification: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
b) HiBiT Lytic and Live-Cell Assays
The HiBiT system provides a highly sensitive and quantitative method to measure protein levels in real-time.[19][20]
Protocol: HiBiT Assay for Protein Degradation
-
Cell Line Preparation: Use a cell line with the POI endogenously tagged with HiBiT using CRISPR/Cas9.
-
Cell Plating: Plate the cells in a white, 96-well plate.
-
PROTAC Treatment: Add the PROTAC at various concentrations.
-
Lysis and Detection (Lytic): At the desired time point, add the Nano-Glo® HiBiT Lytic Detection System reagent and measure luminescence.
-
Live-Cell Monitoring: For kinetic analysis, add the Nano-Glo® Endurazine™ Live Cell Substrate and measure luminescence at multiple time points.[19]
-
Data Analysis: Normalize the luminescence signal to a vehicle control to determine the percentage of remaining protein. Calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).[21][22]
| Assay | Principle | Advantages | Considerations |
| Western Blot | Immunodetection of protein bands separated by size. | Widely accessible, provides molecular weight information.[3] | Semi-quantitative, lower throughput. |
| ELISA | Antibody-based detection in a microplate format. | Quantitative, higher throughput than Western blot. | Requires specific antibody pairs. |
| HiBiT Assays | Luminescence from the complementation of a small peptide tag (HiBiT) and a larger subunit (LgBiT). | Highly sensitive, quantitative, can be used in live cells for kinetic analysis.[19][20] | Requires CRISPR-edited cell lines. |
Quantitative Degradation Parameters
| Parameter | Definition | Significance |
| DC50 | The concentration of a PROTAC that induces 50% degradation of the target protein.[22] | A measure of the PROTAC's potency. |
| Dmax | The maximum percentage of protein degradation achieved by the PROTAC.[21][23] | Indicates the efficacy of the PROTAC. |
Representative PROTAC Degradation Data
| PROTAC | Target | E3 Ligase | Cell Line | DC50 | Dmax |
| MZ1 | BRD4 | VHL | HeLa | ~10 nM | >90% |
| dBET1 | BRD4 | CRBN | 293T | ~30 nM | >95% |
| ARV-110 | Androgen Receptor | CRBN | VCaP | ~1 nM | >95% |
| DP1 | BRD4 | DCAF15 | SU-DHL-4 | 10.84 µM | 98%[24] |
Note: These values are approximate and can vary depending on the specific experimental conditions.
Selectivity Profiling
Assessing the selectivity of a PROTAC is crucial to identify potential off-target effects.
a) Global Proteomics (Mass Spectrometry)
Mass spectrometry-based proteomics provides an unbiased, global view of changes in the proteome following PROTAC treatment.[25][26][27]
Protocol: Proteomics for Selectivity Profiling
-
Cell Treatment: Treat cells with the PROTAC at a concentration that gives significant on-target degradation.
-
Cell Lysis and Protein Digestion: Lyse the cells, extract the proteins, and digest them into peptides (e.g., with trypsin).
-
Peptide Labeling (Optional): For quantitative proteomics, label the peptides with isobaric tags (e.g., TMT).[27]
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify proteins that are significantly up- or down-regulated.
Conclusion
The development of effective and safe PROTAC therapeutics relies on a thorough and systematic experimental evaluation. The protocols and application notes provided here offer a comprehensive guide for researchers to characterize the key steps in the PROTAC mechanism of action, from ternary complex formation and ubiquitination to protein degradation and selectivity. By employing a combination of biophysical, biochemical, and cellular assays, researchers can gain a deep understanding of their PROTAC molecules and make informed decisions to advance the most promising candidates toward clinical development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. promegaconnections.com [promegaconnections.com]
- 7. youtube.com [youtube.com]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Ubiquitination Assay - Profacgen [profacgen.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lifesensors.com [lifesensors.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. academic.oup.com [academic.oup.com]
- 19. promega.com [promega.com]
- 20. biocompare.com [biocompare.com]
- 21. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. synthego.com [synthego.com]
- 24. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. panomebio.com [panomebio.com]
- 26. sapient.bio [sapient.bio]
- 27. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
Application Notes and Protocols for Measuring Ternary Complex Formation with PROTAC CDK9 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The simultaneous binding of the PROTAC to both the POI and the E3 ligase results in the formation of a transient ternary complex. This proximity induces the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome.
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a promising therapeutic target in various diseases, including cancer. PROTACs designed to degrade CDK9, such as "PROTAC CDK9 degrader-2," offer a powerful approach to downregulate its activity. The formation of the CDK9-PROTAC-E3 ligase ternary complex is the cornerstone of this process. Therefore, accurately measuring and characterizing this complex is paramount for the development and optimization of effective CDK9 degraders.
These application notes provide a detailed overview and step-by-step protocols for key biophysical and cellular assays to measure the formation and stability of the ternary complex involving a CDK9 degrader.
Mechanism of Action: The Ternary Complex
The efficacy of a PROTAC is intimately linked to the formation and stability of the ternary complex. Key parameters in this process include the binding affinities of the PROTAC for both the target protein (CDK9) and the E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), as well as the cooperativity of the ternary complex formation. Positive cooperativity, where the binding of one protein partner enhances the affinity for the other, is often a hallmark of an efficient degrader.[1][2][3]
Below is a diagram illustrating the signaling pathway of a generic PROTAC CDK9 degrader.
Caption: PROTAC-mediated degradation pathway of CDK9.
Quantitative Data for CDK9 Degraders
The following table summarizes publicly available data for various PROTAC CDK9 degraders. While comprehensive biophysical data such as binary/ternary dissociation constants (Kd) and cooperativity (α) are not always available in the literature for CDK9 degraders, cellular degradation potency (DC50) and efficacy (Dmax) are commonly reported. The protocols outlined in this document are designed to generate these crucial biophysical parameters.
| PROTAC Identifier | E3 Ligase Recruited | Target | DC50 | Dmax | Cell Line | Citation |
| PROTAC 2 | CRBN | CDK9 | 158 ± 6 nM | >90% | MiaPaCa2 | |
| THAL-SNS-032 | CRBN | CDK9 | Not specified | >90% | MOLM13 | |
| Compound F3 | Not specified | CDK2/CDK9 | 33 nM (for CDK9) | Not specified | PC-3 | |
| B03 | CRBN | CDK9 | 7.62 nM | 100% | MV4-11 | |
| PROTAC CDK9 degrader-5 | Not specified | CDK9 (isoform 42) | 0.10 µM | >90% | MV411 | |
| PROTAC CDK9 degrader-5 | Not specified | CDK9 (isoform 55) | 0.14 µM | >90% | MV411 | |
| KI-CDK9d-32 | CRBN | CDK9 | 0.89 nM | >90% | Not specified | |
| CP-07 | Not specified | CDK9 | 43 nM | >90% | 22RV1 |
Experimental Protocols
Here we provide detailed protocols for four key assays to measure ternary complex formation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinities of biomolecular interactions. It is a powerful tool for characterizing the binary and ternary interactions in a PROTAC system.
Caption: Workflow for SPR-based analysis of ternary complex formation.
Detailed Protocol:
-
Protein Preparation:
-
Express and purify recombinant human CDK9/Cyclin T1 complex and the E3 ligase complex (e.g., VHL/ElonginB/ElonginC (VCB) or DDB1/CRBN). Ensure high purity (>95%) and concentration.
-
Dialyze proteins into the desired running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
-
Immobilization of E3 Ligase:
-
Activate a CM5 sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize the E3 ligase complex (e.g., VCB) to the desired level (e.g., 2000-4000 RU) in an appropriate immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0).
-
Deactivate remaining active esters with 1 M ethanolamine-HCl, pH 8.5.
-
-
Binary Interaction Analysis (PROTAC with E3 Ligase):
-
Prepare a dilution series of the this compound in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases.
-
Regenerate the surface between injections if necessary (e.g., with a short pulse of a low pH buffer).
-
-
Ternary Complex Analysis:
-
Prepare a dilution series of the this compound.
-
To each PROTAC dilution, add a constant, near-saturating concentration of CDK9/Cyclin T1 (typically 20-50 fold higher than the binary Kd of the PROTAC for CDK9).[4]
-
Inject the PROTAC-CDK9 mixtures over the immobilized E3 ligase surface.
-
Monitor the association and dissociation of the ternary complex.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Calculate the cooperativity factor (α) using the formula: α = Kd (binary) / Kd (ternary).[1] An α > 1 indicates positive cooperativity.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Caption: Workflow for ITC-based analysis of ternary complex formation.
Detailed Protocol:
-
Sample Preparation:
-
Prepare highly pure (>95%) recombinant CDK9/Cyclin T1, E3 ligase complex, and the PROTAC degrader.
-
Crucially, ensure all components (proteins and PROTAC) are in an identical, well-matched buffer through extensive dialysis or buffer exchange to minimize heats of dilution.
-
Degas all solutions immediately before use to prevent air bubbles.
-
-
Binary Titrations (Controls):
-
PROTAC into E3 Ligase: Titrate a solution of the PROTAC (in the syringe) into a solution of the E3 ligase (in the cell).
-
PROTAC into CDK9: Titrate a solution of the PROTAC (in the syringe) into a solution of CDK9/Cyclin T1 (in the cell).
-
These experiments determine the binary binding affinities.
-
-
Ternary Complex Titration:
-
There are multiple possible orientations for the ternary experiment. A common approach is:
-
Cell: E3 ligase complex (e.g., 10-20 µM).
-
Syringe: this compound (e.g., 100-200 µM) pre-mixed with a saturating concentration of CDK9/Cyclin T1.
-
-
Alternatively, titrate the PROTAC into a pre-formed mixture of CDK9 and the E3 ligase.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial small injection (e.g., 0.5 µL) followed by a series of larger, spaced injections (e.g., 19 injections of 2 µL each).
-
Monitor the heat change after each injection until saturation is reached.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of the components.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH).
-
Compare the ternary Kd to the binary Kds to assess cooperativity.
-
NanoBRET™ Ternary Complex Assay
NanoBRET™ is a proximity-based cellular assay that measures protein-protein interactions in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase donor and a HaloTag® acceptor.
Caption: Workflow for the NanoBRET™ ternary complex assay.
Detailed Protocol (adapted from Promega Technical Manuals):
-
Cell Culture and Transfection:
-
Culture HEK293 cells in a suitable medium.
-
Co-transfect cells with plasmids encoding for NanoLuc®-CDK9 (donor) and HaloTag®-CRBN or HaloTag®-VHL (acceptor) at an optimized ratio (e.g., 1:100 donor to acceptor to minimize steric hindrance).
-
After 24 hours, harvest and resuspend the cells.
-
-
Assay Setup:
-
In a white 96-well plate, add the HaloTag® NanoBRET™ 618 Ligand (final concentration ~100 nM) to the cell suspension.
-
Add serial dilutions of the this compound to the wells.
-
Incubate the plate at 37°C in a CO2 incubator for a desired time period (e.g., 2 hours for endpoint, or monitor kinetically).
-
Optional: To prevent degradation of the target and enhance the signal, pre-treat cells with a proteasome inhibitor like MG132 (10 µM) for up to 30 minutes before adding the PROTAC.
-
-
Luminescence Reading:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (>610 nm).
-
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal for each well.
-
Correct the ratios by subtracting the ratio from vehicle-only control wells.
-
Plot the corrected NanoBRET™ ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 of ternary complex formation.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is a classic technique used to study protein-protein interactions in a cellular context. It can be adapted to demonstrate the PROTAC-dependent interaction between CDK9 and an E3 ligase.
Caption: Workflow for Co-Immunoprecipitation to detect ternary complex.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Culture cells (e.g., a cancer cell line expressing endogenous CDK9 and the relevant E3 ligase) to ~80-90% confluency.
-
Treat cells with the this compound at an effective concentration, alongside a DMSO vehicle control and potentially a non-binding degrader control. Treat for a short duration (e.g., 1-4 hours) to capture the complex before significant degradation occurs.
-
Wash cells with cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Transfer the supernatant to a new tube and incubate with a primary antibody against the "bait" protein (e.g., anti-CDK9 antibody) overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the "bait" (CDK9) to confirm successful immunoprecipitation and the "prey" (the E3 ligase, e.g., CRBN) to detect the interaction.
-
A stronger band for the E3 ligase in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
-
References
- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes for PROTAC CDK9 Degrader-2 in Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PROTAC CDK9 degrader-2 in preclinical pancreatic cancer models, based on published research. This document details the degrader's mechanism of action, its effects on pancreatic cancer cells, and protocols for its application in experimental settings.
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator, and its dysregulation has been implicated in the progression of various cancers, including pancreatic cancer.[1] this compound is an aminopyrazole-based Proteolysis Targeting Chimera (PROTAC) designed to selectively target CDK9 for degradation.[1][2][3] This molecule has demonstrated significant potential in pancreatic cancer models by inducing the degradation of CDK9 and sensitizing cancer cells to other therapeutic agents.[1]
Mechanism of Action
This compound operates by hijacking the ubiquitin-proteasome system to induce the selective degradation of CDK9.[1] The molecule is a heterobifunctional compound, featuring a ligand that binds to CDK9 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This dual binding facilitates the formation of a ternary complex between CDK9, this compound, and the CRBN E3 ligase.[1] The proximity induced by this complex allows for the poly-ubiquitination of CDK9, marking it for degradation by the 26S proteasome.[4][5] This targeted degradation leads to the downregulation of CDK9-dependent downstream signaling pathways, including the suppression of anti-apoptotic proteins like Mcl-1.[2][6]
References
- 1. Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Proteomic Analysis of PROTAC CDK9 Degrader-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. PROTAC CDK9 degrader-2 is a novel compound designed to specifically target Cyclin-Dependent Kinase 9 (CDK9) for degradation. CDK9 is a key transcriptional regulator, and its dysregulation is implicated in various cancers. Understanding the global proteomic changes induced by this compound is crucial for elucidating its mechanism of action, identifying biomarkers of response, and assessing off-target effects. These application notes provide a comprehensive overview and detailed protocols for the proteomic analysis of cells treated with this compound.
Principle of Action
This compound is a heterobifunctional molecule that simultaneously binds to CDK9 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of CDK9, marking it for degradation by the 26S proteasome. The degradation of CDK9 leads to the downregulation of its downstream targets, including key anti-apoptotic proteins and transcription factors, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.
Data Presentation
Quantitative Proteomic Analysis of this compound Treatment
The following table summarizes representative quantitative proteomic data from a human cancer cell line (e.g., MOLT-4) treated with this compound (1 µM) for 24 hours. Data was acquired using label-free quantification (LFQ) mass spectrometry. The values represent the Log2 fold change in protein abundance compared to a vehicle-treated control.
| Protein | UniProt ID | Function | Log2 Fold Change | p-value |
| CDK9 | P50750 | Target Protein, Transcriptional Regulation | -2.5 | <0.001 |
| Cyclin T1 | O60563 | Regulatory subunit of CDK9 | -1.8 | <0.01 |
| RNA Polymerase II Subunit B1 | P24928 | Transcription | -1.5 | <0.01 |
| Mcl-1 | Q07820 | Anti-apoptotic protein | -2.1 | <0.001 |
| MYC | P01106 | Transcription factor | -1.9 | <0.001 |
| CDK1 | P06493 | Cell cycle regulation | -0.2 | >0.05 |
| CDK2 | P24941 | Cell cycle regulation | -0.1 | >0.05 |
| CDK4 | P11802 | Cell cycle regulation | 0.1 | >0.05 |
| CDK6 | Q00534 | Cell cycle regulation | 0.0 | >0.05 |
| p21 | P38936 | Cell cycle inhibitor | 1.5 | <0.05 |
| p53 | P04637 | Tumor suppressor | 0.8 | <0.05 |
Note: This data is representative and compiled from trends observed in studies of similar selective CDK9 degraders. Actual results may vary depending on the specific experimental conditions and cell line used.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human T-cell acute lymphoblastic leukemia (MOLT-4) cells are a suitable model system where CDK9 is a known therapeutic target.
-
Culture Conditions: Culture MOLT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL. Treat cells with this compound (e.g., at a final concentration of 1 µM) or vehicle control (e.g., DMSO) for the desired time points (e.g., 6, 12, 24 hours).
Sample Preparation for Mass Spectrometry
-
Cell Lysis:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a buffer containing 8 M urea, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, and a protease and phosphatase inhibitor cocktail.
-
Sonicate the lysate on ice to shear genomic DNA and ensure complete lysis.
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Reduction, Alkylation, and Digestion:
-
Take a fixed amount of protein (e.g., 50 µg) from each sample.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.
-
Digest the proteins with sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using C18 StageTips.
-
Elute the peptides with a solution of 80% acetonitrile and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Mass Spectrometry Analysis
-
Instrumentation: A high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography (LC) system is recommended.
-
LC-MS/MS Parameters:
-
LC Column: 75 µm x 50 cm C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in 80% acetonitrile.
-
Gradient: A linear gradient from 2% to 35% mobile phase B over 120 minutes.
-
Flow Rate: 300 nL/min.
-
Mass Spectrometer: Orbitrap Exploris 480 or similar.
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).
-
MS1 Resolution: 60,000.
-
MS2 Resolution: 15,000.
-
TopN: 20 most intense precursor ions selected for fragmentation.
-
Data Analysis
-
Database Search: Search the raw mass spectrometry data against a human protein database (e.g., UniProt/Swiss-Prot) using a search engine like MaxQuant or Proteome Discoverer.
-
Search Parameters:
-
Enzyme: Trypsin.
-
Maximum Missed Cleavages: 2.
-
Fixed Modification: Carbamidomethyl (C).
-
Variable Modifications: Oxidation (M), Acetyl (Protein N-term).
-
Peptide and Protein FDR: 1%.
-
-
Label-Free Quantification (LFQ): Use the MaxLFQ algorithm within MaxQuant to calculate protein intensities across samples.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins with significantly altered abundance between the treated and control groups.
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Proteomic Analysis.
Caption: Downstream Signaling Effects of CDK9 Degradation.
Application Notes and Protocols: PROTAC CDK9 Degrader-2 in Hematological Malignancy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a validated therapeutic target in various cancers, including hematological malignancies.[1] CDK9 is a component of the positive transcription elongation factor b (p-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, promoting the transcription of short-lived anti-apoptotic proteins such as Mcl-1 and the proto-oncogene MYC.[2] Overexpression and hyperactivity of CDK9 are common in many hematological cancers, making it a compelling target for therapeutic intervention.[2]
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of target proteins through the ubiquitin-proteasome system. This application note focuses on PROTAC CDK9 degrader-2 , also known as compound 11c , a wogonin-based PROTAC that recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of CDK9.[3][4] While much of the currently available data for this specific compound is in breast cancer cell lines, this document aims to provide a comprehensive overview of its mechanism, available data, and detailed protocols for its application in hematological malignancy research.
Mechanism of Action
This compound is a heterobifunctional molecule consisting of a ligand that binds to CDK9 (derived from the natural product wogonin), a linker, and a ligand that binds to the CRBN E3 ubiquitin ligase.[3] The PROTAC simultaneously binds to both CDK9 and CRBN, forming a ternary complex. This proximity induces the ubiquitination of CDK9 by the E3 ligase complex, marking it for degradation by the 26S proteasome. The degradation of CDK9 leads to the downregulation of its downstream targets, including Mcl-1 and MYC, ultimately inducing apoptosis and inhibiting cell proliferation in cancer cells.[5]
Data Presentation
Quantitative data for this compound in hematological malignancies is currently limited in publicly available literature. The majority of studies have been conducted in the MCF-7 breast cancer cell line.[3][4] For context, data for other relevant CDK9 degraders in hematological malignancy cell lines are also presented.
Table 1: In Vitro Efficacy of this compound (Compound 11c)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay Duration (h) | Citation |
| This compound (11c) | MCF-7 | Breast Cancer | 17 | 72 | [6] |
| This compound (11c) | L02 | Normal Liver | >100 | 72 | [6] |
Table 2: In Vitro Efficacy of Other PROTAC CDK9 Degraders in Hematological Malignancy Cell Lines
| Compound | Cell Line | Cancer Type | DC50 (nM) | IC50 (µM) | Citation |
| B03 | MV4-11 | Acute Myeloid Leukemia | 7.6 | - | [7] |
| PROTAC FLT3/CDK9 degrader-1 | MV4-11 | Acute Myeloid Leukemia | - | 0.047 | [8] |
| PROTAC FLT3/CDK9 degrader-1 | MOLM-13 | Acute Myeloid Leukemia | - | 0.042 | [8] |
| PROTAC FLT3/CDK9 degrader-1 | U937 | Histiocytic Lymphoma | - | 9.507 | [8] |
| dCDK9-202 | NALM6 | B cell acute lymphoblastic leukemia | - | 0.0234 | |
| dCDK9-202 | REH | Acute Lymphocytic Leukemia | - | 0.0066 |
Experimental Protocols
The following are detailed, generalized protocols for key experiments to evaluate the efficacy of this compound in hematological malignancy cell lines. These protocols are based on standard methodologies and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
This protocol determines the concentration-dependent effect of the PROTAC on cell viability.
Materials:
-
Hematological malignancy cell lines (e.g., MOLM-13, MV4-11, Jurkat, U937)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., DMSO or Sorenson's glycine buffer)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO).
-
Add 100 µL of the diluted compound to the respective wells.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 150 µL of solubilization buffer to each well and incubate for 2 hours at room temperature with shaking to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for CDK9 Degradation
This protocol is used to confirm the degradation of the CDK9 protein.
Materials:
-
Hematological malignancy cell lines
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-CDK9, anti-Mcl-1, anti-c-MYC, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates at a density of 1-2 x 10^6 cells/well and allow them to adhere overnight (if applicable).
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 4, 8, 12, 24 hours). Include a vehicle control.
-
For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding the PROTAC.
-
Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system and quantify band intensities using densitometry software.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis following treatment.
Materials:
-
Hematological malignancy cell lines
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Unstained and single-stained controls should be included for compensation.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the preclinical evaluation of a PROTAC degrader in hematological malignancy cell lines.
Conclusion
This compound (compound 11c) represents a promising therapeutic strategy for cancers dependent on CDK9 activity. While current specific data for this compound in hematological malignancies is limited, the established role of CDK9 in these diseases suggests its potential efficacy. The provided protocols offer a framework for researchers to investigate the activity of this compound in relevant hematological cancer models. Further studies are warranted to fully elucidate its therapeutic potential in this context.
References
- 1. researchgate.net [researchgate.net]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Wogonin-based PROTACs against CDK9 and capable of achieving antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
overcoming the hook effect with PROTAC CDK9 degrader-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC CDK9 degrader-2. The information is designed to address common experimental challenges, with a focus on overcoming the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional molecule designed to selectively target Cyclin-Dependent Kinase 9 (CDK9) for degradation. It functions by simultaneously binding to CDK9 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of CDK9, marking it for degradation by the proteasome. This event-driven pharmacology allows for the catalytic removal of CDK9 from the cell.
Q2: What is the "hook effect" and why does it occur with PROTACs?
The hook effect is a phenomenon observed with PROTACs where an increase in the degrader concentration beyond an optimal point leads to a decrease in target protein degradation.[1][2] This occurs because at high concentrations, the PROTAC can form separate binary complexes with either the target protein (CDK9) or the E3 ligase, rather than the productive ternary complex required for degradation.[1] These non-productive binary complexes compete with and inhibit the formation of the ternary complex, thus reducing the efficiency of degradation.
Q3: At what concentration is the hook effect typically observed for PROTACs?
The concentration at which the hook effect occurs is specific to each PROTAC and cell line. However, it is a common phenomenon that can be observed at high concentrations. For some PROTACs, this effect can be seen at concentrations above 1 µM. It is crucial to perform a full dose-response curve to identify the optimal concentration range for maximal degradation (Dmax) and to determine if a hook effect is present.
Q4: How can I be sure that the observed decrease in CDK9 levels is due to proteasomal degradation?
To confirm that the degradation of CDK9 is mediated by the proteasome, you can pre-treat your cells with a proteasome inhibitor, such as MG132 or carfilzomib, before adding this compound. If the degradation of CDK9 is prevented in the presence of the proteasome inhibitor, it confirms that the mechanism of action is proteasome-dependent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No CDK9 degradation observed at any concentration. | 1. Low cell permeability: The PROTAC may not be efficiently entering the cells. 2. Low E3 ligase expression: The specific E3 ligase recruited by the PROTAC may be expressed at low levels in your cell line. 3. Incorrect experimental conditions: Incubation time may be too short. | 1. Perform cell permeability assays. If permeability is low, consider alternative delivery methods. 2. Verify the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line via Western blot or qPCR. Select a cell line with higher expression if necessary. 3. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal incubation time for maximal degradation. |
| High concentration of this compound shows less degradation than a lower concentration (Hook Effect). | Formation of non-productive binary complexes: At high concentrations, the PROTAC is saturating either CDK9 or the E3 ligase, preventing the formation of the productive ternary complex. | 1. Perform a detailed dose-response experiment: Use a wide range of concentrations (e.g., from low pM to high µM) to determine the optimal concentration for maximal degradation (Dmax). 2. Reduce the concentration: Once the optimal concentration range is identified, use concentrations at or below the Dmax for your experiments. 3. Enhance ternary complex stability: While not a direct experimental manipulation, strategies like optimizing the linker of the PROTAC can improve ternary complex formation and potentially mitigate the hook effect.[3] |
| Variability in degradation efficiency between experiments. | 1. Inconsistent cell health or density: Variations in cell culture conditions can affect experimental outcomes. 2. Inconsistent PROTAC concentration: Errors in serial dilutions. 3. Variable incubation times. | 1. Ensure consistent cell passage number, confluency, and viability for all experiments. 2. Prepare fresh serial dilutions of the PROTAC for each experiment from a validated stock solution. 3. Use a calibrated timer and consistent incubator conditions for all treatments. |
| Off-target effects observed. | Binding to other kinases or proteins: The warhead of the PROTAC may have affinity for other proteins. | 1. Perform selectivity profiling: Use techniques like kinome scanning or proteomic analysis to identify other proteins that may be affected. 2. Use a negative control: Synthesize or obtain an inactive version of the PROTAC where the E3 ligase-binding motif is modified to prevent its interaction. This control should not induce degradation.[4] |
Quantitative Data
The following tables summarize key quantitative data for different PROTAC CDK9 degraders. Note that "this compound" may refer to different specific molecules in the literature. The data presented here is a compilation from various sources for comparative purposes.
Table 1: In Vitro Potency of PROTAC CDK9 Degraders
| Compound | Target | E3 Ligase | IC50 (nM) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC CDK9/CycT1 Degrader-2 | CDK9 | Not Specified | 45 | Not Reported | Not Reported | Not Specified | [5] |
| dCDK9-202 | CDK9 | Cereblon | 8.5 | 3.5 | >99 | TC-71 | [6][7] |
| Compound F3 | CDK2/CDK9 | Not Specified | Not Reported | 33 (for CDK9) | Not Reported | PC-3 | [8] |
| THAL-SNS-032 | CDK9 | Cereblon | 50 | Not Reported | >90 | MOLT4 | [9] |
Table 2: Antiproliferative Activity of dCDK9-202 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| TC-71 | Ewing Sarcoma | 8.5 |
| NALM6 | B cell acute lymphoblastic leukemia | 23.4 |
| U87 | Glioblastoma | 33.9 |
| T778 | Liposarcoma | 40.9 |
| NCI-H226 | Lung Cancer | 57.0 |
| MDA-MB-231 | Breast Cancer | 79.6 |
| A-375 | Melanoma | 83.3 |
| Data from reference[6] |
Experimental Protocols
Protocol 1: Dose-Response Analysis of CDK9 Degradation by Western Blot
This protocol details the steps to assess the dose-dependent degradation of CDK9 and identify a potential hook effect.
Materials:
-
This compound
-
Cell line of interest (e.g., TC-71, MOLT4)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) (optional)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK9, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment:
-
Prepare a series of dilutions of this compound in complete medium. A suggested range to screen for the hook effect is 0.1 nM, 1 nM, 10 nM, 100 nM, 500 nM, 1 µM, 5 µM, and 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.
-
(Optional) For the proteasome inhibitor control, pre-treat one well with MG132 (e.g., 10 µM) for 1-2 hours before adding the PROTAC at a concentration expected to give maximal degradation.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC or controls.
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 8 hours). This time may need to be optimized.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CDK9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the CDK9 band intensity to the loading control for each sample.
-
Plot the normalized CDK9 levels against the log of the PROTAC concentration to generate a dose-response curve. This will allow for the determination of DC50, Dmax, and visualization of the hook effect.
-
Visualizations
Caption: Simplified signaling pathway of CDK9 in transcriptional regulation.
Caption: Mechanism of PROTAC action and the cause of the hook effect.
Caption: Experimental workflow for investigating the hook effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Development of selective mono or dual PROTAC degrader probe of CDK isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PROTAC CDK9 Degrader-2 Linker
Welcome to the technical support center for the optimization of PROTAC CDK9 degrader-2 linkers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC CDK9 degrader?
A1: The linker in a Proteolysis Targeting Chimera (PROTAC) is a crucial component that connects the ligand binding to the protein of interest (POI), in this case, CDK9, and the ligand that recruits an E3 ubiquitin ligase.[1][2][3] Its primary role is to enable the formation of a stable ternary complex between CDK9 and the E3 ligase, which is essential for the subsequent ubiquitination and proteasomal degradation of CDK9.[][] The linker's length, composition, and attachment points significantly influence the efficacy, selectivity, and physicochemical properties of the PROTAC.[1][6][7]
Q2: How does linker length impact the degradation of CDK9?
A2: Linker length is a critical parameter for optimal PROTAC activity.[8][9]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both CDK9 and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[][6]
-
Too long: An excessively long linker might lead to an unstable or non-productive ternary complex, where the ubiquitin transfer to the target protein is inefficient.[6]
-
Optimal length: The ideal linker length facilitates the formation of a stable and energetically favorable ternary complex, leading to efficient ubiquitination and degradation of CDK9.[][8] The optimal length is target-dependent and must be determined empirically.[3] For example, a study on estrogen receptor-α targeting PROTACs found that a 16-atom chain length was optimal.[8][9][10]
Q3: What are the most common linker compositions, and what are their advantages and disadvantages?
A3: The most common linker motifs are polyethylene glycol (PEG) and alkyl chains.[1][2] Each has distinct properties that can be leveraged for optimization.
| Linker Composition | Advantages | Disadvantages |
| Alkyl Chains | Synthetically accessible, chemically stable.[2] Can increase lipophilicity. | Can be hydrophobic, potentially limiting aqueous solubility and cell permeability.[2] May be susceptible to oxidative metabolism.[1] |
| PEG Chains | Excellent hydrophilicity, improves water solubility.[2] Flexible, which can aid in ternary complex formation.[11] | Can increase the number of hydrogen bond donors and rotatable bonds, potentially negatively impacting cell permeability.[1] |
| Rigid Moieties (e.g., piperazine, piperidine, alkynes) | Can impart rigidity to the linker, which may improve binding affinity and selectivity.[1][6] Can enhance metabolic stability.[2] | May restrict the conformational flexibility required for optimal ternary complex formation.[12] |
| Triazoles (from "click chemistry") | Easy to synthesize, metabolically stable.[] A triazole linker showed higher efficiency than an alkane chain for a wogonin-based CDK9 PROTAC.[6][13] | May introduce polarity that could affect cell permeability. |
Q4: How does linker composition affect the cell permeability of a PROTAC?
A4: Linker composition has a profound impact on cell permeability.[14][15] PROTACs often have high molecular weights and are outside the typical "rule-of-five" space for oral drugs.[1] The linker can be modified to improve drug-like properties.[16] For instance, linkers that allow the PROTAC to adopt folded conformations can shield polar surface areas, leading to higher passive cell permeability.[14][15][17] The gauche effect of PEG-type linkers may promote more folded conformations compared to alkyl linkers.[11][17] Additionally, substituting amides with esters in the linker has been shown to increase cell permeability.[11]
Troubleshooting Guide
Problem 1: My this compound shows good binding to CDK9 and the E3 ligase in biochemical assays but fails to induce degradation in cells.
-
Possible Cause 1: Poor Cell Permeability. The PROTAC may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Analyze the calculated properties of your PROTAC, such as cLogP, topological polar surface area (TPSA), and the number of hydrogen bond donors/acceptors.[1]
-
Modify Linker Composition: Synthesize analogs with linkers that may improve permeability. Consider replacing polar moieties with more lipophilic ones or incorporating structures that encourage intramolecular hydrogen bonding to mask polar groups.[14][15] Alkyl linkers or the inclusion of aromatic rings can sometimes improve permeability over PEG linkers.[11]
-
Perform Permeability Assays: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to directly measure the passive permeability of your PROTACs.[11]
-
-
-
Possible Cause 2: Inefficient Ternary Complex Formation in the Cellular Environment. The linker may not be optimal for facilitating a productive interaction between CDK9 and the E3 ligase within the crowded cellular milieu.
-
Troubleshooting Steps:
-
Vary Linker Length: Synthesize a series of PROTACs with varying linker lengths (e.g., by adding or removing ethylene glycol units or methylene groups).[8][9] This allows for the empirical determination of the optimal distance for ternary complex formation.[10]
-
Introduce Linker Rigidity: Incorporate rigid elements like piperazine or alkyne groups into the linker.[1] This can reduce the entropic penalty of ternary complex formation and may lead to more favorable interactions.
-
Change Attachment Points: If possible, alter the point of attachment of the linker to the CDK9 inhibitor or the E3 ligase ligand.[][6] The exit vector of the linker can significantly impact the geometry of the ternary complex.
-
-
Problem 2: The this compound is potent but lacks selectivity, leading to the degradation of other kinases.
-
Possible Cause: The linker allows for the formation of ternary complexes with off-target kinases.
-
Troubleshooting Steps:
-
Alter Linker Length and Rigidity: Fine-tuning the linker length can introduce selectivity. For example, extending a linker by a single ethylene glycol unit has been shown to abolish the degradation of one target while retaining activity against another.[1] Introducing rigid linkers can also enhance selectivity by restricting the conformations the PROTAC can adopt.
-
Change E3 Ligase Ligand: Different E3 ligases have different cellular localizations and expression levels, which can be exploited to improve selectivity.[1] If using a Cereblon (CRBN) ligand, consider switching to a von Hippel-Lindau (VHL) ligand, or vice versa.
-
Perform Proteomics Profiling: Utilize quantitative proteomics (e.g., using Tandem Mass Tags) to get a global view of protein degradation and identify off-target effects.[18]
-
-
Experimental Protocols
Protocol 1: Western Blot for CDK9 Degradation
-
Cell Culture and Treatment: Plate your cells of interest (e.g., MCF-7, TC-71) at an appropriate density and allow them to adhere overnight.[19][20] Treat the cells with a dose-response range of the this compound or a time-course at a fixed concentration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against CDK9. Also, probe for a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the extent of CDK9 degradation relative to the vehicle control.
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
-
Reagents: Obtain purified recombinant CDK9, E3 ligase (e.g., VHL or CRBN complex), and fluorescently labeled antibodies or tags for each protein (e.g., His-tag on one, GST-tag on the other, with corresponding terbium and fluorescein-labeled antibodies).
-
Assay Setup: In a microplate, add the purified proteins and the PROTAC at various concentrations.
-
Incubation: Allow the components to incubate and reach equilibrium.
-
Detection: Add the fluorescently labeled detection reagents.
-
Measurement: Read the plate on a TR-FRET-compatible reader. An increase in the FRET signal indicates the proximity of the two proteins, confirming the formation of the ternary complex.[18]
Visualizations
Caption: PROTAC-mediated degradation of CDK9.
Caption: Troubleshooting workflow for PROTAC optimization.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of linker length on the activity of PROTACs. | Sigma-Aldrich [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. medchemexpress.com [medchemexpress.com]
troubleshooting PROTAC CDK9 degrader-2 western blot results
Technical Support Center: PROTAC CDK9 Degrader-2
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers utilizing this compound in Western Blot analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of Cyclin-Dependent Kinase 9 (CDK9).[1] It functions by simultaneously binding to CDK9 and an E3 ubiquitin ligase, such as Cereblon (CRBN).[2][3][4] This proximity induces the E3 ligase to tag CDK9 with ubiquitin, marking it for destruction by the cell's proteasome.[2][5] This targeted protein degradation offers a powerful alternative to simple inhibition.[3]
Q2: What are the expected molecular weights for CDK9?
A2: CDK9 has two main isoforms with molecular weights of approximately 42/43 kDa and 55 kDa.[6] It's crucial to check your antibody's datasheet to see which isoforms it is expected to detect.
Q3: What controls are essential for a PROTAC degradation experiment?
A3: A robust experiment should include several key controls:
-
Vehicle Control (e.g., DMSO): Establishes the baseline level of CDK9 expression.
-
PROTAC Treatment: Cells treated with your this compound to show degradation.
-
Proteasome Inhibitor Control: Pre-treating cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC should "rescue" or prevent the degradation of CDK9, confirming the degradation is proteasome-dependent.[1]
-
E3 Ligase Ligand Control: Treating cells with the E3 ligase ligand alone (e.g., thalidomide or pomalidomide if your PROTAC uses CRBN) should not cause CDK9 degradation.[2] This confirms the effect is not due to the E3 ligase binder itself.
-
Inactive Epimer/Negative Control: If available, a stereoisomer of the PROTAC that cannot form the ternary complex but still binds the target can be used. This demonstrates that the ternary complex formation is essential for degradation.[1]
Q4: How do I choose the right loading control for CDK9?
A4: Since CDK9 is a nuclear protein, a nuclear loading control is recommended to ensure accurate normalization.[7] Commonly used nuclear loading controls include Lamin B1, Histone H3, or PCNA.[7][8][9] It is critical to validate that your chosen loading control's expression is not affected by your experimental conditions.[7][10]
Troubleshooting Common Western Blot Issues
Problem 1: No or Very Weak CDK9 Signal in Control Lane
| Possible Cause | Solution |
| Low Protein Abundance | Increase the amount of total protein loaded per lane (aim for 20-40 µg of whole-cell lysate).[11] Consider using a nuclear fractionation protocol to enrich for CDK9. |
| Inefficient Antibody | Ensure you are using a validated antibody for Western Blot. Check the antibody datasheet for recommended dilution and positive control lysates (e.g., HeLa, Jurkat).[6] |
| Poor Protein Transfer | Verify transfer efficiency with Ponceau S staining. For larger proteins like CDK9, consider a wet transfer method, which is often more efficient than semi-dry.[12] |
| Suboptimal Antibody Incubation | Increase the primary antibody incubation time (e.g., overnight at 4°C) or try a higher concentration.[11][13] |
| Incorrect Lysis Buffer | For nuclear proteins, a RIPA buffer combined with sonication may be necessary to ensure complete lysis and release of the protein.[12] Always include fresh protease and phosphatase inhibitors.[12] |
Problem 2: Inconsistent or No Degradation Observed with PROTAC Treatment
| Possible Cause | Solution |
| Suboptimal PROTAC Concentration/Time | Perform a dose-response (e.g., 1 nM to 10 µM) and a time-course (e.g., 2, 4, 8, 24 hours) experiment to find the optimal conditions for degradation.[2][14] Degradation can be rapid, sometimes occurring within 2-6 hours.[1] |
| The "Hook Effect" | At very high concentrations, PROTACs can form binary complexes (PROTAC-CDK9 or PROTAC-E3 Ligase) instead of the productive ternary complex, leading to reduced degradation.[5] Ensure your dose-response curve covers a wide range to identify this effect. |
| Cell Line Incompatibility | The target E3 ligase (e.g., Cereblon) may not be sufficiently expressed in your chosen cell line. Verify E3 ligase expression via Western Blot or literature search.[15] |
| Compound Instability/Permeability | Ensure the PROTAC is fully dissolved and stable in your cell culture media. Poor cell permeability can also be a factor for large PROTAC molecules. |
| Rapid Protein Resynthesis | The cell may be compensating for degradation by increasing the synthesis rate of CDK9. If degradation is seen at early time points but the signal returns later, this could be the cause. |
Problem 3: High Background or Non-Specific Bands
| Possible Cause | Solution |
| Insufficient Blocking | Increase blocking time to 1-2 hours at room temperature. Use 5% non-fat dry milk or BSA in TBST. Some antibodies perform better with a specific blocking agent; check the datasheet.[12] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the optimal dilution that maximizes signal-to-noise. High secondary antibody concentrations are a common cause of dark, splotchy blots.[11] |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations. Adding a small amount of detergent like Tween-20 (0.05-0.1%) to your wash buffer is crucial.[11] |
| Protein Degradation in Sample | Smearing or bands at lower molecular weights can indicate protein degradation. Always use fresh lysates and keep samples on ice. Ensure protease inhibitors are added to your lysis buffer.[12] |
| Cross-Reactivity of Secondary Antibody | Use a secondary antibody that is specific for the host species of your primary antibody (e.g., anti-rabbit for a rabbit primary). Run a "secondary-only" control to check for non-specific binding.[16] |
Data & Reagents
Table 1: Validated CDK9 Antibodies for Western Blot
| Product Name | Vendor | Catalog # | Type | Validated Species | Reported MW |
| Anti-Cdk9 [EPR3119Y] | Abcam | ab76320 | Rabbit Monoclonal | Human, Mouse, Rat | 43 kDa |
| CDK9 (C12F7) Rabbit mAb | Cell Signaling Technology | #2316 | Rabbit Monoclonal | Human, Mouse, Rat, Monkey | 42, 55 kDa |
| CDK9 Monoclonal (K.513.1) | Thermo Fisher | MA5-14912 | Mouse Monoclonal | Human, Mouse, Rat, Bovine, Canine | 42 kDa |
| Anti-Cdk9 [ARC0527] | ABclonal | A81021 | Rabbit Monoclonal | Human, Mouse, Rat | 43 kDa |
| CDK9 Antibody | Rockland | 100-401-167 | Rabbit Polyclonal | Human, Rat, Mouse | 43 kDa |
Note: This table is not exhaustive. Always check the manufacturer's datasheet for the most current validation data and recommended protocols.[6][17][18]
Table 2: Common Lysis Buffer Components
| Component | Function | Typical Concentration |
| Tris-HCl | Buffering agent to maintain pH | 20-50 mM, pH 7.4-8.0 |
| NaCl | Maintains ionic strength | 150 mM |
| NP-40 or Triton X-100 | Non-ionic detergent for solubilizing membrane proteins | 0.5-1.0% (v/v) |
| Sodium Deoxycholate | Ionic detergent, disrupts protein-protein interactions | 0.5% (w/v) |
| SDS | Strong ionic detergent, denatures proteins | 0.1% (w/v) |
| EDTA/EGTA | Chelating agent, inhibits metalloproteases | 1-5 mM |
| Protease Inhibitor Cocktail | Prevents protein degradation by proteases | 1X (as per manufacturer) |
| Phosphatase Inhibitor Cocktail | Prevents dephosphorylation of proteins | 1X (as per manufacturer) |
Visual Guides & Workflows
PROTAC Mechanism of Action
Caption: PROTAC-mediated degradation pathway of CDK9.
Standard Western Blot Workflow
Caption: Key steps in the Western Blot experimental workflow.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common Western Blot issues.
Detailed Experimental Protocol
This protocol provides a general framework. Optimization for specific cell lines and antibodies is highly recommended.
1. Cell Culture and Treatment
-
Plate cells to achieve 70-80% confluency at the time of harvest.
-
For experimental wells, treat with the desired concentrations of this compound for the determined length of time (e.g., 6 hours).
-
Include all necessary controls: vehicle (DMSO), proteasome inhibitor (e.g., 10 µM MG132 for 2-4 hours prior to and during PROTAC treatment), and E3 ligase ligand alone.
2. Cell Lysis and Protein Extraction
-
Aspirate media and wash cell monolayers twice with ice-cold PBS.
-
Add ice-cold RIPA Lysis Buffer supplemented with fresh protease and phosphatase inhibitor cocktails.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
(Optional but recommended for nuclear targets) Sonicate the lysate on ice (e.g., 3 cycles of 10 seconds ON, 30 seconds OFF) to shear DNA and ensure complete lysis.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.
-
Calculate the volume of lysate needed to load an equal amount of protein (e.g., 30 µg) for each sample.
-
Prepare samples by adding Laemmli sample buffer (e.g., 4X or 6X) and boiling at 95-100°C for 5-10 minutes.
4. SDS-PAGE and Western Blotting
-
Load equal amounts of protein for each sample into the wells of a polyacrylamide gel (e.g., 4-15% gradient gel). Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 60-90 minutes is recommended for CDK9.
-
Confirm successful transfer by staining the membrane with Ponceau S.
5. Immunodetection
-
Block the membrane in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-CDK9) at the recommended dilution in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions, apply it to the membrane, and image using a chemiluminescence detection system.
-
If necessary, strip the membrane and re-probe for a loading control antibody.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Antibody targeting of E3 ubiquitin ligases for receptor degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9 Antibody (100-401-167) | Rockland [rockland.com]
- 7. Nuclear Loading Control Antibodies | Antibodies.com [antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Loading Control Antibodies for Western Blotting | Proteintech Group [ptglab.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders [mdpi.com]
- 15. Identification of ligands for E3 ligases with restricted expression using fragment-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recommended controls for western blot | Abcam [abcam.com]
- 17. CDK9 Monoclonal Antibody (K.513.1) (MA5-14912) [thermofisher.com]
- 18. Anti-Cdk9 Antibody [ARC0527] (A81021) | Antibodies.com [antibodies.com]
Validation & Comparative
Validating the Specificity of PROTAC CDK9 Degrader-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PROTAC CDK9 degrader-2, a wogonin-based PROTAC, with other notable CDK9-targeting degraders. We present supporting experimental data to objectively assess its specificity for Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation and a promising therapeutic target in oncology.
Introduction to this compound
This compound (also referred to as compound 11c in scientific literature) is a proteolysis-targeting chimera that leverages the cell's own ubiquitin-proteasome system to induce the degradation of CDK9.[1] This heterobifunctional molecule consists of the natural product wogonin, which serves as the CDK9-binding ligand, connected via a linker to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] The formation of a ternary complex between CDK9, this compound, and CRBN leads to the ubiquitination and subsequent proteasomal degradation of CDK9.
Comparative Analysis of CDK9 Degraders
The specificity of a PROTAC is paramount to its therapeutic potential, minimizing off-target effects. Below is a comparison of this compound with other well-characterized CDK9 degraders based on their degradation potency (DC50) and inhibitory concentration (IC50).
| Degrader | CDK9 Ligand | E3 Ligase Ligand | DC50 (CDK9) | IC50 (CDK9) | Cell Line | Key Findings on Selectivity |
| This compound (11c) | Wogonin | Pomalidomide (CRBN) | Not Reported | 523 ± 12 nM | MCF-7 | Selectively degrades CDK9 over CDK2, CDK4, CDK5, CDK7, and CDK8.[2] |
| dCDK9-202 | SNS-032 | TX-16 (CRBN) | 3.5 nM | 8.5 nM | TC-71 | Highly selective for CDK9 degradation among the CDK protein family.[3] |
| B03 | BAY-1143572 | Pomalidomide (CRBN) | 7.6 nM | Not Reported | MV4-11 | Selectively degrades CDK9 with no effect on CDK1, CDK2, CDK6, and CDK7.[4][5] |
| THAL-SNS-032 | SNS-032 | Thalidomide (CRBN) | ~50 nM | Not Reported | MOLT4 | Induces rapid and specific degradation of CDK9, despite the parent molecule (SNS-032) inhibiting multiple CDKs.[6] |
| PROTAC 2 | Aminopyrazole | Thalidomide (CRBN) | 158 ± 6 nM | Not Reported | MiaPaCa2 | Selectively degrades CDK9. |
Experimental Validation of Specificity
Several key experiments are essential to validate the specificity of a PROTAC degrader. Here, we outline the protocols for the most common and informative assays.
Western Blotting for Target Degradation and Selectivity
This is the primary method to confirm the degradation of the target protein and assess selectivity against other proteins.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7 for this compound) at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC degrader (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK9 and other kinases of interest (e.g., CDK2, CDK4, CDK6, etc.) overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
Proteasome and E3 Ligase Dependence Assay
These experiments confirm that the observed protein degradation is mediated by the proteasome and the intended E3 ligase.
Protocol:
-
Proteasome Inhibition: Co-treat cells with the PROTAC degrader and a proteasome inhibitor (e.g., 10 µM MG132) for the desired treatment duration. A control group should be treated with the PROTAC alone.
-
E3 Ligase Knockdown/Competition:
-
siRNA Knockdown: Transfect cells with siRNA targeting the specific E3 ligase (e.g., CRBN) 48-72 hours prior to PROTAC treatment. A non-targeting siRNA should be used as a control.
-
Ligand Competition: Co-treat cells with the PROTAC and an excess of the free E3 ligase ligand (e.g., pomalidomide).
-
-
Analysis: Perform Western blotting as described above to assess the levels of the target protein. Rescue of degradation in the presence of the proteasome inhibitor or with E3 ligase knockdown/competition confirms the mechanism of action.
Global Proteomics for Unbiased Selectivity Profiling
Mass spectrometry-based proteomics provides a global and unbiased view of protein level changes upon PROTAC treatment, offering the most comprehensive assessment of selectivity.
Protocol:
-
Sample Preparation: Treat cells with the PROTAC degrader at a concentration that induces significant target degradation and a vehicle control. Lyse the cells and digest the proteins into peptides.
-
Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with different TMT reagents for multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. The data will reveal any off-target proteins that are degraded in addition to the intended target.
Visualizing the Mechanisms and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of Action of this compound.
Caption: Western Blotting Experimental Workflow.
References
- 1. Discovery of Wogonin-based PROTACs against CDK9 and capable of achieving antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
Degradation vs. Inhibition: A Superior Strategy for Targeting CDK9 in Cancer Therapy
For researchers, scientists, and drug development professionals, the targeting of Cyclin-Dependent Kinase 9 (CDK9) has emerged as a promising strategy in oncology. While small molecule inhibitors of CDK9 have shown preclinical and clinical activity, a newer approach—targeted degradation—is demonstrating significant advantages. This guide provides a comprehensive comparison of CDK9 degradation and inhibition, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and development.
Targeted protein degradation, often achieved using Proteolysis-Targeting Chimeras (PROTACs), offers a distinct mechanism of action compared to traditional occupancy-based inhibition. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This event-driven pharmacology presents several key advantages over the equilibrium-driven mechanism of inhibitors.
Key Advantages of CDK9 Degradation
Recent studies have highlighted several advantages of CDK9 degradation over inhibition:
-
Enhanced Selectivity and Potency: While many small molecule inhibitors targeting the ATP-binding site of CDK9 suffer from off-target effects due to the conserved nature of the ATP binding pocket among kinases, degraders can offer improved selectivity.[1][3] By engaging specific surface residues for E3 ligase recruitment, degraders can achieve a more selective targeting of CDK9.[2] Furthermore, because PROTACs act catalytically, a single molecule can induce the degradation of multiple target proteins, potentially leading to greater potency at lower concentrations.[4]
-
Prolonged Duration of Action: The effects of reversible inhibitors are dependent on maintaining sufficient plasma concentration to ensure target occupancy. In contrast, the degradation of CDK9 leads to a sustained loss of the protein, with the duration of effect lasting until the cell resynthesizes the protein. This can result in a more durable biological response even after the degrader has been cleared from circulation.[5]
-
Abrogation of Non-Enzymatic Functions: CDK9, beyond its kinase activity, possesses scaffolding functions that are crucial for the assembly of transcriptional machinery.[6] While inhibitors only block the catalytic activity, degradation eliminates the entire protein, thereby abrogating both its enzymatic and non-enzymatic roles. This can lead to a more profound and comprehensive disruption of CDK9-dependent pathways.[6][7]
-
Overcoming Inhibitor Resistance: Resistance to kinase inhibitors can arise from mutations in the target protein that reduce drug binding.[8][9] Degraders may be able to overcome such resistance mechanisms as they can still bind to the mutated protein and induce its degradation, provided the mutation does not completely abolish binding.[8] Additionally, degradation can prevent compensatory feedback mechanisms that are sometimes triggered by inhibitors.[6][7]
Quantitative Comparison of CDK9 Degraders and Inhibitors
The following table summarizes key quantitative data from comparative studies of CDK9 degraders and inhibitors.
| Compound | Type | Target Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) | Citation |
| SNS-032 | Inhibitor | TC-71 | 48.9 | - | - | [10] |
| THAL-SNS-032 | Degrader | MOLT4 | 50 | - | - | [5] |
| dCDK9-202 | Degrader | TC-71 | 8.5 | 3.5 | >99 | [10] |
| B03 | Degrader | Acute Myeloid Leukemia Cells | Potent (low nM) | - | - | [1] |
| KI-CDK9d-32 | Degrader | - | - | 0.89 | - | [11] |
| PROTAC CDK9 degrader-6 | Degrader | MV411 | - | 100 (CDK942), 140 (CDK955) | - | [12] |
IC50: Half-maximal inhibitory concentration (a measure of potency for inhibition). DC50: Half-maximal degradation concentration (a measure of potency for degradation). Dmax: Maximum percentage of degradation.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms discussed, the following diagrams illustrate the CDK9 signaling pathway, the mechanism of action of PROTACs, and a typical experimental workflow for comparing inhibitors and degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted degradation of CDK9 potently disrupts the MYC-regulated network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcsciences.com [lcsciences.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CDK9 Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 12. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Two Prominent CDK9 PROTAC Degraders: PROTAC CDK9 Degrader-2 and THAL-SNS-032
For researchers and drug development professionals, the targeted degradation of Cyclin-Dependent Kinase 9 (CDK9) represents a promising therapeutic strategy in oncology. This guide provides a detailed comparative analysis of two significant CDK9-targeting Proteolysis Targeting Chimeras (PROTACs): PROTAC CDK9 degrader-2 and THAL-SNS-032. Both molecules are designed to induce the degradation of CDK9 via the ubiquitin-proteasome system, but they differ in their chemical scaffolds and reported efficiencies.
This comparison summarizes key performance data, outlines experimental methodologies for their evaluation, and visualizes their mechanisms of action and the CDK9 signaling pathway.
Quantitative Performance Analysis
The following tables provide a summary of the available quantitative data for this compound and THAL-SNS-032, focusing on their degradation efficiency and anti-proliferative activity. It is important to note that direct comparisons are challenging as the reported data often originate from studies using different cell lines and experimental conditions.
| Parameter | This compound (Compound 11c) | THAL-SNS-032 | Reference Cell Line |
| CDK9 Ligand | Wogonin | SNS-032 | N/A |
| E3 Ligase Recruited | Cereblon (CRBN) | Cereblon (CRBN) | N/A |
| IC50 (Anti-proliferative) | 17 µM[1] | 50 nM[2][3] | MCF-7[1] / MOLT4[2][3] |
| DC50 (Degradation) | Not explicitly reported | 47.4 nM | TC-71 |
| Dmax (Max. Degradation) | Not explicitly reported | >99% in TC-71 cells at 10 nM (dCDK9-202, a derivative) | TC-71 |
Table 1: Overview of this compound and THAL-SNS-032 Properties. This table summarizes the core components and reported anti-proliferative activities of the two CDK9 degraders.
| Parameter | This compound (Compound 11c) | THAL-SNS-032 |
| Reported Degradation | Selectively degrades CDK9 and Mcl-1 in a dose-dependent manner in MCF-7 cells.[1] | Induces rapid and selective degradation of CDK9.[3][4] No significant degradation of other SNS-032 targets (CDK2, CDK7) was observed.[3][5] |
| Cell Lines Tested | MCF-7, L02[1] | MOLT4, TC-71, various leukemia and breast cancer cell lines.[3][6][7] |
| Downstream Effects | Induces apoptosis in MCF-7 cells.[1] | Diminishes elongating polymerase II; induces apoptosis with prolonged cytotoxic effects compared to CDK9 inhibition.[2][4] |
Table 2: Comparative Degradation Profile and Cellular Effects. This table highlights the reported effects of each degrader on CDK9 protein levels and downstream cellular processes.
Mechanism of Action and Signaling Pathways
PROTACs function by hijacking the cell's natural protein disposal system. They form a ternary complex between the target protein (CDK9) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. THAL-SNS-032 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling PROTAC CDK9 Degrader-2
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the handling of PROTAC CDK9 degrader-2 (MCE Catalog No. HY-112811), including operational and disposal plans, to foster a secure and efficient research environment.
This compound is a potent and selective degrader of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription in cancer cells. By inducing the degradation of CDK9, this compound serves as a valuable tool in cancer research. Adherence to strict safety protocols is crucial when working with this and similar chemical entities.
Essential Safety and Handling Precautions
This section outlines the critical safety measures to be taken when handling this compound. This information is derived from the Safety Data Sheet (SDS) and general best practices for handling potent chemical compounds.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood or glove box, a NIOSH-approved respirator is recommended.
Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and the safety of laboratory personnel.
-
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Protect from light.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Parameter | Value |
| Molecular Formula | C₃₉H₃₆N₆O₁₀ |
| Molecular Weight | 748.74 g/mol |
| CAS Number | 2435721-30-3 |
| Appearance | Solid powder |
| Storage (Solid) | 4°C (protect from light) |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month (protect from light) |
Experimental Protocol: Western Blot Analysis of CDK9 Degradation
This protocol provides a general workflow for assessing the degradation of CDK9 in a cell line of interest after treatment with this compound.
-
Cell Culture and Treatment:
-
Plate the desired cancer cell line (e.g., MCF-7) in a 6-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 1-30 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK9 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize the CDK9 band intensity to the loading control.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the general workflows for handling and experimentation.
Caption: Mechanism of action for this compound.
Caption: General experimental workflow for assessing CDK9 degradation.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure safety.
-
Unused Compound: Dispose of the solid compound and its solutions as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
Contaminated Materials: All materials that have come into contact with the compound, including pipette tips, tubes, gloves, and labware, should be collected in a designated hazardous waste container and disposed of appropriately.
-
Cell Culture Waste: Cell culture media and cells treated with the compound should be treated as chemical waste and disposed of according to institutional guidelines.
By adhering to these safety and handling guidelines, researchers can confidently and safely utilize this compound in their efforts to advance cancer research. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical handling and disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
